molecular formula C13H20N2O3S HCl B602191 Isopropylarticaine CAS No. 1796888-45-3

Isopropylarticaine

Katalognummer: B602191
CAS-Nummer: 1796888-45-3
Molekulargewicht: 284.38 36.46
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isopropylarticaine, also known as Articaine isopropyl ester, is a chemical derivative of the local anesthetic Articaine (a painkiller used to eliminate pain during dental procedures) . With the CAS registry number 2984093-97-0 and a molecular formula of C15H24N2O3S, it has a molecular weight of 312.43 g/mol . As an ester derivative, its core research value lies in its potential as a metabolic intermediate or a synthetic precursor for novel compounds. Researchers are exploring articaine derivatives to develop new local anesthetics with improved pharmacological profiles, such as enhanced anesthetic potency or reduced toxicity . The parent compound, articaine, is known for its unique structure, being the only amide local anesthetic that contains a thiophene ring instead of a benzene ring, which confers greater lipid solubility and facilitates efficient diffusion through nerve cell membranes . Articaine's primary mechanism of action, which this compound may share or help elucidate, involves the reversible inhibition of the voltage-gated sodium channel alpha subunit. This binding prevents sodium influx into nerve cells, halting the initiation and conduction of nerve impulses and resulting in a localized anesthetic effect . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 4-methyl-3-[2-(propan-2-ylamino)propanoylamino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-7(2)14-9(4)12(16)15-10-8(3)6-19-11(10)13(17)18-5/h6-7,9,14H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGQFYHUUMZHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C(C)NC(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796888-45-3
Record name ISOPROPYLARTICAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC6OW6TFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Metabolism of Isopropylarticaine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals investigating the in vitro metabolism of Isopropylarticaine. Given the limited direct literature on this compound, this document synthesizes established principles of drug metabolism, extensive data from its close structural analog, articaine, and field-proven experimental methodologies to present a robust predictive and investigative roadmap.

Executive Summary: The Scientific Imperative

Understanding the metabolic fate of a new chemical entity is a cornerstone of drug development. For local anesthetics, the rate and pathway of metabolism directly influence both efficacy and systemic toxicity. This compound, an analog of the widely used dental anesthetic articaine, differs by the substitution of an isopropyl group for a methyl group in its ester linkage. This seemingly minor structural modification necessitates a full metabolic characterization. The central hypothesis is that while this compound will likely undergo rapid ester hydrolysis similar to articaine, the bulkier isopropyl moiety may influence the rate of this primary clearance pathway and potentially introduce secondary, oxidative metabolic routes. This guide outlines the essential in vitro studies required to elucidate these pathways, determine metabolic stability, and identify the resultant metabolites.

Structural Analogy and Predicted Metabolic Pathways

The metabolic profile of a drug is intimately linked to its chemical structure. Articaine is unique among amide local anesthetics because it contains an ester group, which is a primary site for metabolism.[1][2] This leads to rapid hydrolysis in the bloodstream by plasma esterases, contributing to its favorable safety profile.[3]

IUPAC Name (Articaine): (RS)-Methyl 4-methyl-3-(2-propylaminopropanoylamino)thiophene-2-carboxylate[1]

The structural difference in this compound lies in the ester functional group. By replacing the methyl ester with an isopropyl ester, two primary metabolic questions arise:

  • How will the increased steric hindrance of the isopropyl group affect the rate of esterase-mediated hydrolysis?

  • Could the isopropyl group itself become a substrate for oxidative metabolism by hepatic enzymes, such as the Cytochrome P450 (CYP) system?

Based on these considerations, two principal metabolic pathways are predicted for this compound:

  • Pathway 1: Ester Hydrolysis (Major Pathway): The predominant metabolic route is expected to be the hydrolysis of the isopropyl ester linkage by plasma and tissue carboxylesterases. This reaction would cleave the ester bond, yielding the inactive primary metabolite, articainic acid, and propan-2-ol. This is analogous to the metabolism of articaine to articainic acid and methanol.[1][4]

  • Pathway 2: Oxidative Metabolism (Minor Pathway): A small fraction of the parent drug, or its primary metabolite, may undergo Phase I oxidative metabolism in the liver.[3] For other amide anesthetics like lidocaine, CYP enzymes, particularly CYP3A4 and CYP1A2, are known to be involved.[5][6][7] Potential oxidative reactions for this compound could include hydroxylation of the isopropyl group or other positions on the molecule.

The following diagram illustrates these hypothesized metabolic routes.

This compound Metabolism cluster_main Predicted Metabolic Pathways This compound This compound Articainic Acid Articainic Acid This compound->Articainic Acid Ester Hydrolysis (Plasma & Tissue Esterases) Major Pathway Oxidized Metabolites Oxidized Metabolites This compound->Oxidized Metabolites Oxidation (CYP450s) e.g., CYP3A4, CYP1A2 Minor Pathway Propan-2-ol Propan-2-ol This compound->Propan-2-ol

Caption: Hypothesized metabolic pathways of this compound.

Experimental Design: A Multi-faceted In Vitro Approach

A definitive understanding of this compound's metabolism requires a systematic in vitro investigation. The following sections detail the critical experiments, explaining the causality behind each methodological choice.

Study 1: Plasma Hydrolysis Assay

Objective: To determine the rate of this compound hydrolysis in a physiologically relevant matrix containing plasma esterases and to compare it with articaine.

Rationale: Since ester hydrolysis is the predicted major clearance pathway, this experiment is fundamental. It will establish the primary metabolic fate of the molecule and provide a direct comparison to its well-characterized analog, articaine. This allows for an initial assessment of how the isopropyl group affects metabolic stability.

Step-by-Step Protocol:

  • Preparation: Thaw pooled human plasma at 37°C. Prepare stock solutions of this compound and a positive control (Articaine) in a suitable solvent like DMSO.

  • Incubation: In triplicate, add the test compound to pre-warmed plasma to achieve a final concentration of 1-5 µM. Ensure the final solvent concentration is low (<0.5%) to avoid affecting enzyme activity.

  • Sampling: At designated time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile. This will precipitate the plasma proteins and stop enzymatic activity. Include an internal standard in the acetonitrile for accurate quantification.

  • Sample Processing: Vortex the samples thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials for analysis by a validated LC-MS/MS method to measure the disappearance of the parent compound (this compound) over time.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line will be used to calculate the in vitro half-life (t½).

Study 2: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To evaluate the susceptibility of this compound to Phase I oxidative metabolism by hepatic enzymes.

Rationale: Human liver microsomes are subcellular fractions of the endoplasmic reticulum that are rich in CYP enzymes.[8] This assay is a cost-effective, high-throughput method to determine a compound's intrinsic clearance by the most common family of drug-metabolizing enzymes.[9] It will specifically address the hypothesis of whether the isopropyl group or other parts of the molecule are targets for oxidation.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing pooled human liver microsomes (0.5 mg/mL final concentration) in a 100 mM potassium phosphate buffer (pH 7.4).[10][11]

  • Pre-incubation: Add this compound (1 µM final concentration) to the microsome master mix and pre-incubate for 5-10 minutes at 37°C to allow the compound to equilibrate with the enzymes.[12]

  • Initiation: Start the metabolic reaction by adding a solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[12] A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

  • Sampling and Termination: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots and terminate the reaction with ice-cold acetonitrile containing an internal standard.[9]

  • Sample Processing and Analysis: Process the samples as described in the plasma hydrolysis assay (Section 3.1, steps 5-6). Analyze the disappearance of this compound using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and the intrinsic clearance (Clint) using the following equations:

    • k = - (slope of the ln[% remaining] vs. time plot)

    • t½ = 0.693 / k

    • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Data Presentation: Expected Output for Metabolic Stability

CompoundMatrixt½ (min)Clint (µL/min/mg protein)
This compoundHuman PlasmaExperimental ResultN/A
Articaine (Control)Human PlasmaExperimental ResultN/A
This compoundHLM (+NADPH)Experimental ResultCalculated Result
This compoundHLM (-NADPH)>60 (Expected)<5 (Expected)
Verapamil (Control)HLM (+NADPH)<15 (Expected)>100 (Expected)
Study 3: Metabolite Identification (Met ID)

Objective: To identify the chemical structures of metabolites formed from the incubation of this compound with human liver microsomes.

Rationale: Identifying the metabolites is crucial for understanding potential "metabolic soft spots" on the molecule and for determining if any unique or potentially reactive metabolites are formed.[13] This study uses high-resolution mass spectrometry to detect and structurally elucidate the biotransformation products.

Experimental Workflow for Metabolite Identification

Metabolite ID Workflow cluster_workflow Metabolite Identification Workflow Incubation Incubate this compound with HLM + NADPH Quench Quench Reaction (Acetonitrile) Incubation->Quench Analysis LC-HRMS/MS Analysis (Full Scan & dd-MS2) Quench->Analysis Processing Data Processing Software (Peak Picking, Background Subtraction) Analysis->Processing Detection Metabolite Detection (Mass Defect Filtering, Isotope Pattern) Processing->Detection Elucidation Structure Elucidation (Fragment Ion Analysis) Detection->Elucidation

Caption: A typical workflow for in vitro metabolite identification.

Step-by-Step Protocol:

  • Incubation: Perform a larger-scale incubation similar to the metabolic stability assay (Section 3.2), but with a slightly higher concentration of this compound (e.g., 10 µM) to ensure detectable levels of metabolites. Incubate for a longer period (e.g., 60 minutes).

  • Sample Preparation: Terminate the reaction and process the sample as previously described. Pool the supernatant from multiple incubations if necessary to concentrate the metabolites.

  • LC-HRMS/MS Analysis: Analyze the sample using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Full Scan MS: Acquire data in full scan mode to detect all parent- and metabolite-related ions based on their accurate mass.

    • Data-Dependent MS/MS (dd-MS2): Set the instrument to automatically acquire fragmentation spectra (MS/MS) for the most abundant ions detected in the full scan, or for predicted metabolite masses.[14]

  • Data Analysis and Structure Elucidation:

    • Use specialized metabolite identification software to process the raw data. The software will compare the drug-incubated sample to a control (vehicle-incubated) sample to find unique peaks.

    • Predict potential biotransformations (e.g., +16 Da for oxidation, hydrolysis of the ester).

    • Confirm the elemental composition of potential metabolites from their accurate mass measurements.

    • Analyze the MS/MS fragmentation patterns of the parent drug and its metabolites. Common fragmentation pathways can help pinpoint the site of metabolic modification.[15][16] For example, a mass shift in a fragment ion containing the isopropyl group would suggest oxidation at that position.

Conclusion and Forward Look

This technical guide provides a scientifically grounded strategy for the comprehensive in vitro metabolic evaluation of this compound. By leveraging knowledge from its structural analog, articaine, and employing standard, robust methodologies, researchers can efficiently determine its primary clearance mechanism, assess its hepatic metabolic stability, and identify its biotransformation products. The results of these studies are critical for predicting in vivo pharmacokinetic behavior, understanding potential drug-drug interactions, and ensuring the overall safety and efficacy profile of this new chemical entity. The logical progression from broad hydrolysis screening to specific hepatic stability and metabolite identification ensures a self-validating system, where each experiment informs the next, leading to a cohesive and trustworthy metabolic profile.

References

  • Oertel, R., Rahn, R., & Kirch, W. (1997). Pharmacokinetics, metabolism, and renal excretion of articaine and its metabolite articainic acid in patients after epidural administration. European Journal of Clinical Pharmacology, 53(3-4), 253–257. [Link]

  • Waters Corporation. (n.d.). Metabolite Identification Workflows - A Flexible Approach to Data Analysis and Reporting. Waters. [Link]

  • Saari, T. I. (2009). Cytochrome P450-mediated drug interactions affecting lidocaine. CORE. [Link]

  • Cisneros, A., et al. (2022). Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells. International Journal of Molecular Sciences, 23(13), 6936. [Link]

  • Majumdar, S., & Nema, S. (2003). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 19(1), 19-33. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Wikipedia. (n.d.). Articaine. [Link]

  • Agrawal, S. S., & Abedeen, Z. (2023). The Role of Cytochrome P450 in the Metabolism of Commonly Used Dental Drugs. International Research Journal of Medicine and Surgery, 2(2), 8-12. [Link]

  • Cui, W., & Gu, Z. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 407(25), 7523-7532. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Ohnishi, N., et al. (2022). Distinctive in vitro ATP Hydrolysis Activity of AtVIPP1, a Chloroplastic ESCRT-III Superfamily Protein in Arabidopsis. Plant and Cell Physiology, 63(7), 967-977. [Link]

  • ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. [Link]

  • Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 57-74. [Link]

  • Saari, T. I., et al. (2009). Cytochrome P450-mediated drug interactions affecting lidocaine. HELDA. [Link]

  • Obach, R. S. (2010). A METABOLITE IDENTIFICATION WORK FLOW USING LIQUID CHROMATOGRAPHY ULTRA HIGH-RESOLUTION MASS SPECTROMETRY. ResearchGate. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Klein, J. A. (n.d.). Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism. Liposuction 101. [Link]

  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • Septodont. (2022, June 28). ARTICAINE AND LIDOCAINE: HOW THEIR CHEMICAL PROPERTIES CAN IMPACT YOUR CLINICAL USE. [Link]

  • ChemSurvival. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Agilent. (n.d.). Agilent Metabolomics Workflow. [Link]

  • Martin, E., et al. (2021). Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment. British Dental Journal, 231(1), 41-49. [Link]

  • ResearchGate. (n.d.). Structure formula of articaine. [Link]

  • Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia, 5, 23–33. [Link]

  • Grove, R. I., & Sudduth, R. L. (1981). Hydrolysis of phospholipids by embryonic palate mesenchyme cells in vitro. Biochimica et Biophysica Acta, 663(3), 671-678. [Link]

Sources

A Strategic Approach to the Preliminary Toxicity Screening of Isopropylarticaine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The development of novel local anesthetic agents, such as Isopropylarticaine, a derivative of the widely used articaine, necessitates a robust and scientifically sound preliminary toxicity screening program. This guide outlines a comprehensive, tiered approach to evaluating the toxicological profile of this compound, ensuring both scientific integrity and ethical considerations. By integrating in vitro and in vivo methodologies, this framework aims to identify potential hazards early in the drug development process, thereby de-risking subsequent development and informing critical decision-making. The narrative emphasizes the causality behind experimental choices, providing a self-validating system for the toxicological assessment of this novel chemical entity.

Introduction: The Rationale for this compound and the Imperative of Early Toxicity Screening

Articaine, a thiophene-containing amide local anesthetic, has gained significant traction in clinical practice due to its rapid onset and favorable safety profile.[1] Its unique ester group facilitates rapid hydrolysis in the blood, potentially lowering the risk of systemic toxicity compared to other local anesthetics.[2] this compound, as a novel derivative, likely aims to build upon these advantages, possibly offering enhanced potency, duration of action, or an improved safety margin.

However, any structural modification to an existing drug molecule mandates a thorough toxicological evaluation. Early-stage toxicity screening is not merely a regulatory hurdle but a critical component of drug development that can prevent costly late-stage failures.[3] This guide provides a strategic workflow for the preliminary toxicity assessment of this compound, commencing with high-throughput in vitro assays and progressing to targeted in vivo studies.

A Tiered Approach to Toxicity Screening

A tiered or phased approach to toxicity testing is a widely accepted strategy that allows for early decision-making and minimizes the use of animals. The proposed workflow for this compound is designed to be sequential, with the results of each tier informing the necessity and design of subsequent studies.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute Toxicity cluster_2 Tier 3: Mechanistic & Extended Toxicity a Cytotoxicity Assays d Acute Systemic Toxicity (e.g., OECD 420) a->d Proceed if acceptable cytotoxicity profile b Genotoxicity Battery b->d c Preliminary Hemocompatibility c->d f Cardiovascular Safety Pharmacology d->f Proceed if acceptable acute toxicity g Central Nervous System (CNS) Toxicity Assessment d->g e Local Tissue Tolerance e->f e->g

Caption: Tiered toxicity screening workflow for this compound.

Tier 1: Foundational In Vitro Assessment

The initial tier of testing focuses on cell-based assays to rapidly assess the fundamental toxicity of this compound.

Cytotoxicity: Establishing a Cellular Safety Profile

The cytotoxic potential of local anesthetics is a critical parameter, as it can indicate the likelihood of local tissue damage.[4] The toxic effects are often time- and concentration-dependent.[4] A panel of cell lines should be selected to represent tissues relevant to the intended clinical application (e.g., dental pulp stem cells, neurons, muscle cells, and fibroblasts).

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 mM) for various time points (e.g., 24, 48, and 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Causality and Self-Validation: The use of multiple cell lines and time points provides a more comprehensive understanding of this compound's cytotoxic profile. Corroborating the MTT results with a secondary assay, such as the Lactate Dehydrogenase (LDH) assay which measures membrane integrity, will enhance the trustworthiness of the findings.

ParameterDescriptionExample Endpoint
IC50 The concentration of this compound that inhibits 50% of cell viability.µM or mM
Cell Line Specificity Comparison of IC50 values across different cell types.e.g., Neuronal vs. Fibroblast cells
Time-Dependency Changes in IC50 values at different exposure durations.24h vs. 48h vs. 72h

Table 1: Key Quantitative Data from In Vitro Cytotoxicity Assays.

Genotoxicity: Assessing the Potential for Genetic Damage

Genotoxicity testing is crucial to identify substances that can cause genetic alterations, which may lead to cancer or heritable defects.[5] A standard battery of in vitro tests is recommended by regulatory bodies like the OECD.[6]

Recommended In Vitro Genotoxicity Battery:

  • Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This initial screen assesses the potential of this compound and its metabolites to induce gene mutations in bacteria. The inclusion of a metabolic activation system (S9 fraction) is crucial.[7]

  • In Vitro Micronucleus Test (OECD 487): This assay, conducted in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes), detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.[6]

  • In Vitro Mouse Lymphoma Assay (MLA - OECD 490) or HPRT Assay: These assays detect gene mutations in mammalian cells.

Causality and Self-Validation: A positive result in any of these assays would trigger further investigation and could be a significant hurdle for the continued development of this compound. The use of a battery of tests covering different genotoxic endpoints provides a robust assessment.

Tier 2: In Vivo Acute Toxicity and Local Tolerance

Following a favorable in vitro profile, the next tier involves in vivo studies to understand the compound's effects in a whole organism.

Acute Systemic Toxicity

This study aims to determine the potential for toxicity following a single, high dose of this compound. The Fixed Dose Procedure (OECD Guideline 420) is a refined method that uses fewer animals and relies on the observation of clear signs of toxicity rather than death as the endpoint.[8]

Experimental Protocol: Acute Systemic Toxicity (Adapted from OECD 420)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dose Selection: Based on the in vitro cytotoxicity data, select a starting dose. The procedure uses a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Administration: Administer this compound via a clinically relevant route (e.g., subcutaneous injection).

  • Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.[8] Pay close attention to signs of central nervous system (CNS) and cardiovascular system (CVS) toxicity, which are common with local anesthetics.[9][10]

  • Endpoint: The study determines the dose that causes evident toxicity but no mortality.

Causality and Self-Validation: This study provides a first indication of the in vivo therapeutic index. The detailed clinical observations are critical for identifying the primary target organs of toxicity.

Local Tissue Tolerance

Given that this compound will be administered locally, assessing its potential for local irritation and damage is paramount.

Experimental Protocol: Local Tissue Tolerance

  • Animal Model: Use a suitable animal model, such as rabbits or rats.

  • Administration: Inject this compound at the intended therapeutic concentration and volume into a relevant tissue (e.g., subcutaneous or intramuscular). Include a vehicle control and a positive control (e.g., a known irritant).

  • Macroscopic and Microscopic Evaluation: After a defined period (e.g., 24, 48, and 72 hours), euthanize the animals and perform a macroscopic evaluation of the injection site for signs of erythema, edema, and necrosis. Collect tissue samples for histopathological examination to assess for inflammation, cellular infiltration, and tissue damage.

Causality and Self-Validation: This study directly assesses the local safety of this compound at the site of administration. Histopathology provides definitive evidence of any tissue damage.

Tier 3: Preliminary Mechanistic and Extended Toxicity Assessment

If the results from Tiers 1 and 2 are promising, preliminary studies to investigate potential target organ toxicity and mechanisms of action can be initiated.

Cardiovascular and Central Nervous System Safety Pharmacology

The CNS and CVS are the primary targets for systemic toxicity of local anesthetics.[9] Early assessment of potential liabilities in these systems is crucial.

Cardiovascular Assessment:

  • In Vitro: hERG channel assay to assess the potential for QT prolongation.

  • In Vivo: Telemetry in a conscious, freely moving animal model (e.g., rat or dog) to monitor electrocardiogram (ECG), heart rate, and blood pressure following administration of this compound.

Central Nervous System Assessment:

  • In Vivo: A functional observational battery (FOB) in rodents to assess changes in behavior, motor activity, and neurological function.

G cluster_0 This compound Administration cluster_1 Potential Toxic Effects A This compound B CNS Toxicity (e.g., seizures, drowsiness) A->B Systemic Absorption C CVS Toxicity (e.g., arrhythmias, hypotension) A->C Systemic Absorption D Local Tissue Irritation A->D Direct Local Effect

Caption: Potential toxicity pathways of this compound.

Conclusion: A Roadmap to Informed Decision-Making

This in-depth technical guide provides a structured and scientifically rigorous framework for the preliminary toxicity screening of this compound. By following this tiered approach, researchers and drug development professionals can efficiently and effectively characterize the toxicological profile of this novel local anesthetic. The emphasis on understanding the causality behind experimental choices and incorporating self-validating measures ensures the generation of high-quality, reliable data. This, in turn, facilitates informed decision-making, optimizes resource allocation, and ultimately contributes to the development of safer and more effective therapeutic agents. The toxicity of articaine itself is considered comparable to lidocaine, and preclinical studies have shown it to be a safe local anesthetic.[11][12] By analogy, a thorough and systematic evaluation of this compound will determine if it maintains or improves upon this favorable safety profile.

References

  • Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature. (2023). PubMed Central. Retrieved from [Link]

  • In Vitro Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism. (n.d.). NIH. Retrieved from [Link]

  • Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment. (2021). PubMed Central. Retrieved from [Link]

  • Studies on the toxicological profile of the local anaesthetic articaine. (n.d.). PubMed. Retrieved from [Link]

  • Biomarkers for in vitro developmental toxicity screening in a human system. (2021). FDA. Retrieved from [Link]

  • Preliminary Phytochemical Screening and Toxic Effect of Melanthera scandens Leaf Extracts Using Brine Shrimp (Artemia salina) Test. (2016). ResearchGate. Retrieved from [Link]

  • Local Anesthetic Toxicity. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Local Anesthetic Systemic Toxicity. (n.d.). NYSORA. Retrieved from [Link]

  • Exploring the antimicrobial potential of the articaine derivative in oral infections. (2023). PMC - NIH. Retrieved from [Link]

  • Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. (n.d.). PubMed Central. Retrieved from [Link]

  • Early toxicity screening strategies. (n.d.). PubMed. Retrieved from [Link]

  • EC and OECD Test Guidelines for genotoxicity that require the addition of an exogenous metabolising system. (2006). ResearchGate. Retrieved from [Link]

  • Articaine and neurotoxicity – a review. (2014). ResearchGate. Retrieved from [Link]

  • First Report on the Chemical Composition, Antioxidant Capacity, and Preliminary Toxicity to Artemia salina L. of Croton campinarensis Secco, A. Rosário & PE Berry (Euphorbiaceae) Essential Oil, and In Silico Study. (2022). MDPI. Retrieved from [Link]

  • The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. (2023). MDPI. Retrieved from [Link]

  • Articaine and neurotoxicity: A review. (2017). Vrije Universiteit Amsterdam - VU Research Portal. Retrieved from [Link]

  • Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology. (2024). Medscape. Retrieved from [Link]

  • Cytotoxicity and Type of Cell Death Induced by Local Anesthetics in Human Oral Normal and Tumor cells. (n.d.). Anticancer Research. Retrieved from [Link]

  • Toxicity Test of Strong Drug Using the BSLT (Brine Shrimp Lethality Test) Method. (n.d.). International Journal of Health Sciences and Research. Retrieved from [Link]

  • Articaine. (n.d.). Wikipedia. Retrieved from [Link]

  • Cytotoxic effects of local anesthesia through lidocaine/ropivacaine on human melanoma cell lines. (2016). SciELO. Retrieved from [Link]

  • Local Anesthetic Systemic Toxicity (LAST) – a Review and Update. (n.d.). RedEMC. Retrieved from [Link]

  • Local Anesthetic Toxicity Guidelines. (2024). Medscape Reference. Retrieved from [Link]

  • TOXICITY FROM LOCAL ANAESTHETIC DRUGS. (n.d.). Update in Anaesthesia. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (2021). Septodont USA. Retrieved from [Link]

  • AAGBI Safety Guidelines. (n.d.). Retrieved from [Link]

  • OECD Guideline for the Testing of Chemicals 420. (2001). OECD. Retrieved from [Link]

  • OECD Test Guidelines for Genetic Toxicology. (n.d.). ISS. Retrieved from [Link]

  • LABELING. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • Local Anesthetic Systemic Toxicity and Allergy to Local Anesthetics. (n.d.). AccessAnesthesiology. Retrieved from [Link]

  • Guidance Document on Revisions to OECD Genetic Toxicology Test Guidelines. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Introduction: The Unique Profile of Articaine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of Articaine and its Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed exploration of the receptor binding affinity of the local anesthetic articaine, with the principles and methodologies directly applicable to the study of its derivatives, such as isopropylarticaine. As specific research on "this compound" is not prevalent in current literature, this document focuses on the well-characterized parent compound, articaine, to establish a foundational understanding of its interaction with its primary molecular target.

Articaine is a potent, short-acting local anesthetic belonging to the amino-amide class.[1] Its chemical structure is distinct from other amide anesthetics due to the presence of a thiophene ring in place of the more common benzene ring.[2][3] This modification enhances its lipophilicity, facilitating more efficient diffusion through nerve cell membranes.[2] Additionally, articaine possesses an ester group within its side chain, which allows for rapid hydrolysis and inactivation by plasma esterases, contributing to its short half-life and favorable safety profile.[3][4] The primary mechanism of action for articaine, like all local anesthetics, is the reversible blockade of nerve impulse conduction by inhibiting voltage-gated sodium channels.[1][5][6]

The Primary Molecular Target: Voltage-Gated Sodium Channels (Nav)

The principal pharmacological targets of local anesthetics are the voltage-gated sodium channels (Nav), which are transmembrane proteins responsible for the rapid influx of sodium ions that initiate and propagate action potentials in excitable cells like neurons.[7][8][9] Articaine exerts its effect by physically binding to a specific receptor site within these channels, thereby preventing the conformational changes required for ion permeation.

The Binding Site: A Look Inside the Channel Pore

Articaine binds reversibly to the α-subunit of the voltage-gated sodium channel, which forms the central pore.[1][4][10] The receptor site is located on the intracellular portion of the channel, meaning the anesthetic molecule must first cross the cell membrane to reach its target.[9][11] The un-ionized, lipid-soluble form of the articaine molecule is responsible for this membrane transit, while the ionized, cationic form is thought to be the primary species that binds to the receptor site.[9][11] Studies have identified that articaine interacts strongly with a specific phenylalanine residue in the D4S6 segment of the channel, a known component of the local anesthetic binding site.[12]

State-Dependent Binding: A Key to Efficacy

A critical aspect of articaine's mechanism is its state-dependent binding affinity. Voltage-gated sodium channels can exist in three primary conformational states:

  • Resting State: The channel is closed but available to be opened by a depolarizing stimulus.

  • Open State: The channel is activated upon membrane depolarization, allowing sodium ion influx.

  • Inactivated State: The channel is closed and non-conductive, and cannot be opened by further depolarization until the membrane repolarizes.

Articaine exhibits a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1][4][6][12] This phenomenon, known as use-dependent or phasic blockade , is clinically significant. Nerves that are firing more frequently (as is common in pain pathways) will have their sodium channels spending more time in the open and inactivated states, making them more susceptible to blockade by articaine.[6][11] This preferential binding to active channels enhances the anesthetic effect where it is most needed.

cluster_Articaine Articaine Binding Affinity Resting Resting State (Channel Closed, Activatable) Open Open State (Channel Open, Conducting Na+) Resting->Open Depolarization LowAffinity Low Affinity Binding Resting->LowAffinity Inactivated Inactivated State (Channel Closed, Non-activatable) Open->Inactivated Sustained Depolarization HighAffinity High Affinity Binding Open->HighAffinity Inactivated->Resting Repolarization Inactivated->HighAffinity

Caption: State-dependent binding of articaine to the voltage-gated sodium channel.

Quantitative Receptor Binding Affinity of Articaine

The affinity of articaine for its receptor can be quantified by determining its 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the sodium channel activity. Studies on rat skeletal muscle (rNav1.4) channels have provided precise IC₅₀ values for each channel state.[12]

Channel StateArticaine IC₅₀ (µM)Relative Affinity
Resting378 ± 261x
Inactivated40.6 ± 2.79.3x
Open15.8 ± 1.523.9x
Data from a study on rNav1.4 channels expressed in Hek293t cells.[12]

Furthermore, the high-affinity block of open channels is preserved across different neuronal sodium channel isoforms, with IC₅₀ values of 8.8 ± 0.1 µM for human Nav1.7 and 22.0 ± 0.5 µM for rat Nav1.8.[12] This demonstrates the potent inhibitory effect of articaine on the key channels involved in nociception.

Methodologies for Determining Receptor Binding Affinity

To determine the binding affinity of a novel derivative like this compound, two gold-standard techniques are employed: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Radioligand Binding Assays

Radioligand binding assays are a powerful tool for studying drug-receptor interactions.[13] The most common format is a competitive binding assay, where the unlabeled test compound (this compound) competes with a known radiolabeled ligand for binding to the target receptor.

The choice of a competitive assay format is logical because it allows for the determination of the affinity (Ki) of an unlabeled compound by measuring its ability to displace a radioligand with known binding characteristics. The receptor source is typically cell membranes from a stable cell line (e.g., HEK293) engineered to express a specific subtype of the voltage-gated sodium channel. This ensures a homogenous and high-density population of the target receptor, leading to a robust and reproducible signal.

  • Receptor Preparation:

    • Culture HEK293 cells stably expressing the desired human Nav channel subtype (e.g., Nav1.7).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[14]

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-batrachotoxinin-A 20-α-benzoate), and assay buffer. The radioligand concentration should ideally be at or below its dissociation constant (Kd) to ensure sensitive competition.[15]

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, the radioligand, and a high concentration of a known, non-labeled competitor (e.g., veratridine) to saturate the receptors and prevent radioligand binding.

    • Test Compound Wells: Add membrane preparation, the radioligand, and serial dilutions of this compound.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[14][16] Gentle agitation is recommended.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with the bound radioligand.[14]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand and reduce non-specific binding.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_Prep Preparation cluster_Assay Assay Incubation cluster_Analysis Separation & Analysis Membranes Prepare Membranes with Nav Receptors Incubate Incubate Membranes, [L]*, and Compound Membranes->Incubate Radioligand Prepare Radioligand ([L]*) Radioligand->Incubate TestCmpd Prepare this compound (Serial Dilutions) TestCmpd->Incubate Filter Vacuum Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 & Ki Count->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique used to measure binding kinetics and affinity.[17][18] It has become a gold standard for characterizing biomolecular interactions, including those between small molecules and proteins.[18][19]

SPR is chosen for its ability to provide not just the binding affinity (K_D) at equilibrium, but also the kinetic rate constants for association (k_on) and dissociation (k_off). This provides a more complete picture of the binding event. In a typical setup for a small molecule like this compound, the much larger protein (Nav channel) is immobilized on the sensor chip surface. This orientation is preferred because the mass change upon binding of the small molecule analyte will be more readily detectable against the stable baseline of the immobilized protein.[19]

  • Protein Preparation:

    • Obtain a purified, soluble preparation of the target Nav channel protein or a key ligand-binding domain. This is often the most challenging step for integral membrane proteins.

  • Sensor Chip Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., using EDC/NHS chemistry).

    • Immobilize the purified Nav channel protein onto the chip surface to a desired density.

    • Deactivate any remaining active esters on the surface. A reference channel should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of precise dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The buffer may contain a small amount of a solvent like DMSO if the compound has limited aqueous solubility.[19]

    • Inject the different concentrations of this compound over both the protein-coupled and reference channels at a constant flow rate. This is the association phase .

    • After the association phase, switch back to injecting only the running buffer. This is the dissociation phase , where the bound analyte unbinds from the immobilized protein.[20]

    • Between different analyte injections, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte and prepare the surface for the next cycle.

  • Data Acquisition and Analysis:

    • The SPR instrument detects changes in the refractive index at the sensor surface, which are proportional to the mass of analyte binding. This is recorded in real-time as a sensorgram (Response Units vs. Time).

    • Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves from the sensorgrams for all tested concentrations simultaneously to a suitable kinetic binding model (e.g., a 1:1 Langmuir model).

    • This fitting process will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), where K_D = k_off / k_on.

Caption: Conceptual workflow of an SPR experiment and the resulting sensorgram.

Potential Off-Target Interactions

While voltage-gated sodium channels are the primary targets, it is crucial in drug development to assess potential off-target binding. Some local anesthetics have been shown to interact with other receptors, such as N-methyl-D-aspartate (NMDA) receptors, although this interaction is typically of much lower affinity and occurs at higher concentrations than those required for sodium channel blockade.[21] Additionally, given the lipophilic nature of articaine, its interactions with the lipids of the cell membrane itself have been studied, suggesting intercalation into the lipid bilayer which may indirectly influence membrane protein function.[22][23]

Conclusion

The receptor binding affinity of articaine is characterized by a potent, state-dependent interaction with voltage-gated sodium channels. Its preferential binding to open and inactivated channels underlies its clinical efficacy as a local anesthetic. A thorough investigation of a derivative like this compound would necessitate a multi-faceted approach, employing both radioligand binding assays to determine affinity (Ki) across various Nav subtypes and Surface Plasmon Resonance to elucidate the full kinetic profile (kon, koff, and KD) of the drug-receptor interaction. These data are fundamental to understanding the compound's potency, selectivity, and potential for therapeutic development.

References

  • Oertel, R., Rahn, R., & Kirch, W. (2012). Articaine: a review of its use for local and regional anesthesia. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Articaine. PubChem. [Link]

  • Fischer, A., et al. (2012). Interaction of local anaesthetic articaine enantiomers with brain lipids: a Langmuir monolayer study. PubMed. [Link]

  • Sugimoto, M., et al. (2000). Local anaesthetics have different mechanisms and sites of action at the recombinant N-methyl-D-aspartate (NMDA) receptors. PubMed Central. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • Zhang, Y., & Ye, L. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Szymańska, J. (2018). Chemical structure of articaine and its distinguishing features. ResearchGate. [Link]

  • Fozzard, H. A., et al. (2009). State-dependent block of Na+ channels by articaine via the local anesthetic receptor. Journal of Membrane Biology. [Link]

  • Sharif, N. A., et al. (1998). Studies on receptor binding and signal transduction pathways of unoprostone isopropyl. PubMed. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Jann, M. W. (1998). In Vitro Receptor Binding Affinity Constants a of Atypical Antipsychotics. ResearchGate. [Link]

  • Snoeck, M. (2012). Articaine: A review of its use for local and regional anesthesia. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Boiteux, C., et al. (2018). Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels. PNAS. [Link]

  • Wikipedia. (n.d.). Local anesthetic. Wikipedia. [Link]

  • JoVE. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions. YouTube. [Link]

  • Martin, E., et al. (2022). The potential of articaine as new generation of local anesthesia in dental clinics: A review. Journal of Dental Anesthesia and Pain Medicine. [Link]

  • Rumpf, C., et al. (2021). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology. [Link]

  • Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape. [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • Limbird, L. E. (1993). Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • BrainKart. (2017). Local Anesthetic: Structure Activity Relationships. BrainKart. [Link]

  • XanTec bioanalytics. (n.d.). Whitepapers | Protein-Small Molecule Biomolecular Interactions – a Retrospective. XanTec. [Link]

  • de Lera Ruiz, M., & Kraus, R. L. (2015). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry. [Link]

  • Finn, F. M., et al. (1984). Receptor affinity chromatography. PubMed. [Link]

  • WikiAnesthesia. (2022). Local anesthetics. WikiAnesthesia. [Link]

  • Fiedler, M., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. [Link]

  • Taylor & Francis. (n.d.). Voltage gated sodium channels as drug discovery targets. Taylor & Francis Online. [Link]

  • Dentalnotebook. (n.d.). Mechanism of Local Anesthetics: Sodium Channel Blockade and Nerve Conduction. Dentalnotebook. [Link]

  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Rapid Novor. [Link]

  • Brieflands. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]

Sources

Methodological & Application

Foreword: The Analytical Imperative for Articaine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Articaine Hydrochloride

Articaine Hydrochloride, a potent amide-type local anesthetic, is a cornerstone of modern dental practice. Its efficacy is rooted in its rapid onset and intermediate duration of action, properties derived from its unique thiophene ring structure and the ester group that allows for rapid metabolism in the body.[1][2] The precise quantification of Articaine in raw materials (drug substance) and finished pharmaceutical products (drug product) is not merely a regulatory formality; it is a critical component of ensuring patient safety and therapeutic efficacy.

This application note provides a comprehensive, field-proven protocol for the analysis of Articaine Hydrochloride using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind the methodological choices, empowering researchers, quality control analysts, and formulation scientists to not only replicate this method but also to adapt and troubleshoot it effectively. The methodology detailed herein is designed to be robust, specific, and stability-indicating, conforming to the stringent standards of international regulatory bodies such as the International Council for Harmonisation (ICH).

Principle of the Chromatographic Method

The analysis of Articaine Hydrochloride is optimally achieved through RP-HPLC with UV detection. Articaine is a moderately polar molecule, making it an ideal candidate for separation on a non-polar stationary phase (such as C8 or C18) with a polar mobile phase.[3][4] The core principle involves the differential partitioning of the analyte between the stationary and mobile phases.

In this method, a buffered aqueous-organic mobile phase is used. The buffer (e.g., phosphate or acetate) controls the pH, which is critical for ensuring the consistent ionization state of Articaine and achieving reproducible retention times and sharp peak shapes. Acetonitrile serves as the organic modifier; adjusting its concentration allows for the fine-tuning of the analyte's retention time. Detection is performed at a wavelength near the absorbance maximum of Articaine, providing high sensitivity and specificity.

Materials and Instrumentation

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator or vacuum degasser.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Nylon or PTFE syringe filters (0.45 µm).

Reagents and Standards
  • Articaine Hydrochloride Reference Standard (CRS/USP RS).[5]

  • Acetonitrile (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Reagent grade).[3]

  • Orthophosphoric Acid (85%) (Analytical Reagent grade).

  • Water (HPLC grade or Milli-Q).

Experimental Protocol: Assay of Articaine Hydrochloride

This protocol is optimized for the quantification of Articaine in a drug substance or a simple formulation.

Chromatographic Conditions

The following conditions have been established for optimal separation and quantification.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent resolution and efficiency for Articaine and its related compounds. The C18 chemistry offers robust hydrophobic retention.
Mobile Phase Acetonitrile : Phosphate Buffer (e.g., 40:60 v/v)The ratio is optimized for an ideal retention time (typically 5-10 minutes) and separation from potential impurities.[3][6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency without generating excessive backpressure.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.
Detection UV at 273 nmThis wavelength is near the absorbance maximum of Articaine, providing excellent sensitivity.[3][7]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Run Time 15 minutesSufficient time to allow for the elution of the main peak and any late-eluting impurities.
Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Accurately weigh and dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC grade water.[6] Adjust the pH to 3.0 with dropwise addition of orthophosphoric acid.

  • Mobile Phase: Prepare the mobile phase by mixing the Phosphate Buffer and Acetonitrile in the ratio specified in the chromatographic conditions table (e.g., 600 mL buffer with 400 mL acetonitrile).[6] Degas the solution using sonication or vacuum filtration before use.

  • Diluent: The mobile phase is used as the diluent to ensure peak shape integrity and avoid solvent effects.

  • Standard Solution (Concentration: ~100 µg/mL): Accurately weigh approximately 25 mg of Articaine Hydrochloride Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 25 mL with the diluent. This yields a final concentration of approximately 100 µg/mL.

  • Sample Solution (Concentration: ~100 µg/mL): Prepare a solution of the Articaine drug substance or product to obtain a theoretical final concentration of 100 µg/mL using the diluent. For formulations, this may involve an initial extraction or dissolution step. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. Inject the Standard Solution five or six times and evaluate the following parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) NMT 2.0Ensures peak symmetry, which is critical for accurate integration.
% RSD of Peak Area NMT 1.0%Demonstrates the precision of the injector and the stability of the system.[8]
Theoretical Plates (N) NLT 2000Indicates the efficiency of the separation.
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test. The results must meet the acceptance criteria before proceeding.

  • Inject a diluent blank to ensure no interfering peaks are present.

  • Inject the Standard Solution, followed by the Sample Solution(s). It is recommended to bracket sample injections with standard injections to account for any system drift.

Calculation

The concentration of Articaine Hydrochloride in the sample is calculated using the peak areas from the chromatograms and the following formula:

Assay (% of Label Claim) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Where:

  • Area_Sample: Peak area of Articaine in the sample chromatogram.

  • Area_Standard: Average peak area of Articaine from the standard injections.

  • Conc_Standard: Concentration of the Articaine Hydrochloride Reference Standard solution (e.g., in mg/mL).

  • Conc_Sample: Nominal concentration of the sample solution (e.g., in mg/mL).

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing reagents Reagents & Reference Standard mobile_phase Prepare Mobile Phase & Diluent reagents->mobile_phase std_prep Prepare Standard Solution reagents->std_prep sample_prep Prepare Sample Solution reagents->sample_prep equilibration System Equilibration mobile_phase->equilibration sst System Suitability Test (SST) std_prep->sst analysis Inject Blank, Standards, & Samples sample_prep->analysis equilibration->sst sst->analysis If SST Passes integration Peak Integration & Identification analysis->integration calculation Calculate Assay Results integration->calculation report Final Report calculation->report

Fig 1. General workflow for the HPLC assay of Articaine Hydrochloride.

Method Validation: Ensuring Trustworthiness

A core tenet of analytical science is that every protocol must be a self-validating system. The method described must be rigorously validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For a method to be "stability-indicating," it must be able to resolve the active pharmaceutical ingredient (API) from its degradation products.[10][11]

Forced Degradation Protocol: To establish this, forced degradation studies are performed on the Articaine drug substance. The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are generated at a sufficient level for detection.[10]

  • Acid Hydrolysis: Reflux with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Reflux with 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid drug to heat (e.g., 105°C).

  • Photolytic Degradation: Expose drug solution to UV light (e.g., 254 nm).

The stressed samples are then analyzed. The method is deemed stability-indicating if all degradation product peaks are baseline-resolved from the parent Articaine peak. A PDA detector is invaluable here for checking peak purity.

G cluster_stress Forced Degradation Conditions start Articaine Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Analyze Stressed Samples by HPLC-PDA acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis decision Peak Purity & Resolution Check analysis->decision pass Method is Stability-Indicating decision->pass All degradants resolved Peak purity > 99% fail Optimize Method (e.g., Gradient, pH) decision->fail Co-elution or Purity failure

Fig 2. Logic diagram for establishing a stability-indicating method.
Validation Parameters Summary

The following parameters must be evaluated and meet predefined acceptance criteria.

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.[3]
Accuracy (Recovery) 98.0% - 102.0% recovery for spiked samples at three concentration levels.[12]
Precision (Repeatability) %RSD ≤ 2.0% for six replicate sample preparations.[12]
Precision (Intermediate) %RSD ≤ 2.0% across different days, analysts, or instruments.[3]
LOD (Limit of Detection) Signal-to-Noise ratio of 3:1.[3]
LOQ (Limit of Quantitation) Signal-to-Noise ratio of 10:1; must be accurate and precise.[3][13]
Robustness %RSD ≤ 2.0% when method parameters (pH, flow rate, % organic) are slightly varied.[3]

References

  • Jebaraj AS, Prasanna R, Sivakumar T (2014) Simultaneous Electrochemical Determination of Articaine HCl and Epinephrine. International Journal of Electrochemical Science, 9: 5885-5896. Available from: [Link]

  • Antec Scientific (n.d.). Articaine & Epinephrine Injection According to USP Method. Available from: [Link]

  • Khan, S., & Khan, F. N. (2024). Optimized RP-HPLC method development and validation for quantification of articaine in bulk and nanostructured lipid carriers using a quality-by-design framework. Accreditation and Quality Assurance. Available from: [Link]

  • SIELC Technologies (n.d.). Separation of Articaine hydrochloride on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate (n.d.). Stability-indicating HPLC assay for determination of prilocaine and procaine drug combinations. Available from: [Link]

  • ResearchGate (n.d.). A New Validated Stability indicating RP-HPLC Method for Simultaneous Quantification of Impurities of Fluticasone Propionate and Salmeterol Xenafoate in Metered Dose Inhalation Aerosol. Available from: [Link]

  • Master Analyse et Controle (n.d.). Developing and validating an HPLC method to quantify an IPA (Ingredient Pharmaceutical Active). Available from: [Link]

  • ResearchGate (n.d.). Determination of two ingredients in compound articaine hydrochloride injection by HPLC method. Available from: [Link]

  • Trungtamthuoc.com (2025). Articaine Hydrochloride USP 2025. Available from: [Link]

  • Impactfactor.org (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Available from: [Link]

  • Der Pharma Chemica (n.d.). Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method. Available from: [Link]

  • EDQM (n.d.). Articaine Hydrochloride CRS. Available from: [Link]

  • JMPAS (2021). Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate. Available from: [Link]

  • Brieflands (n.d.). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Available from: [Link]

  • USP (n.d.). Articaine Hydrochloride. Available from: [Link]

  • ResearchGate (2023). Recommendations for Isopropyl Alcohol Concentration Determination Using HPLC? Available from: [Link]

  • Impactfactor.org (2015). Determination of Articaine in Human Blood by Gas and Liquid Chromatography and its Application in a Preliminary Pharmacokinetic Study. Available from: [Link]

  • ResearchGate (2020). Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics. Available from: [Link]

  • OAText (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Available from: [Link]

  • PubMed (2015). Impurity Profiling of Ibandronate Sodium by HPLC-CAD. Available from: [Link]

  • NIH (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • MicroSolv Technology Corporation (2025). What is the difference between related compounds and related substances in pharmaceutical HPLC. Available from: [Link]

  • Moehs Ibérica (n.d.). ARTICAINE HYDROCHLORIDE Safety Data Sheet. Available from: [Link]

  • CIPAC (2020). Multi-active method for the analysis of active substances in formulated products. Available from: [Link]

  • Carestream Health (2007). PRODUCT MONOGRAPH ZORCAINE. Available from: [Link]

  • Trungtamthuoc.com (2025). Articaine Hydrochloride and Epinephrine Injection - Definition, Identification, Assay - USP 2025. Available from: [Link]

  • Scribd (n.d.). Articaine Hydrochloride and Epinephrine Injection. Available from: [Link]

  • Trungtamthuoc.com (2025). Articaine Hydrochloride and Epinephrine Injection USP 2025. Available from: [Link]

Sources

Application Notes and Protocols for Isopropylarticaine Administration in Rodents

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective administration of Isopropylarticaine, a potent local anesthetic, in rodent models. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring experimental success and adherence to the highest standards of animal welfare.

Introduction to this compound in Rodent Research

This compound, commonly known as articaine, is an amide-type local anesthetic with a unique molecular structure that includes a thiophene ring and an ester side chain.[1] This structural feature allows for rapid hydrolysis by plasma esterases, resulting in a significantly shorter metabolic half-life (approximately 27-42 minutes) compared to other amide local anesthetics like lidocaine (around 90 minutes).[1] This rapid inactivation is believed to contribute to its lower systemic toxicity, making it a favorable choice for procedures requiring local anesthesia in small animal models.[1]

Articaine is effective for local and regional anesthesia and is particularly noted for its ability to diffuse efficiently through soft tissues.[2] Its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes, which prevents the generation and propagation of nerve impulses, leading to a loss of sensation in the targeted area.[3][4]

These characteristics make this compound a valuable tool in rodent research for a variety of procedures, including minor surgeries, nerve blocks for pain studies, and other interventions requiring localized analgesia.

Mechanism of Action: Sodium Channel Blockade

The anesthetic effect of this compound is achieved through its interaction with voltage-gated sodium channels on the intracellular side of the neuronal membrane.[5] By binding to a hydrophobic pocket within the S6 subunit of the inner pore, it stabilizes the channel in its inactive state, preventing the influx of sodium ions that is necessary for depolarization and the propagation of an action potential.[5][6]

This compound Mechanism of Action cluster_membrane Neuronal Membrane cluster_states Channel States cluster_stimulus Nerve Impulse Na_channel Voltage-Gated Sodium Channel No_Stimulus No Action Potential (Pain Signal Blocked) Na_channel->No_Stimulus Blockade Resting Resting Open Open Resting->Open Na+ influx Inactive Inactive Open->Inactive Inactive->Resting Stimulus Action Potential (Depolarization) Stimulus->Resting Na+ influx This compound This compound This compound->Na_channel Binds to inactivated state

Figure 1: Simplified diagram of this compound's mechanism of action.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the administration of this compound and other relevant local anesthetics in rodents. It is crucial to note that dosages should be calculated based on the specific needs of the study and the health status of the animal, always starting with the lowest effective dose.

ParameterMouseRatReference
Max Recommended Dose (Articaine) Not to exceed 7 mg/kg (extrapolated from human data)Not to exceed 7 mg/kg (extrapolated from human data)[7]
Lidocaine Max Dose 7 mg/kg7 mg/kg[8]
Bupivacaine Max Dose 8 mg/kg8 mg/kg[8][9]
Subcutaneous Injection Volume Up to 10 ml/kg5-10 ml/kg[9]
Intradermal Injection Volume <0.05 ml/site0.05-0.1 ml/site[9]
Needle GaugeSubcutaneousIntradermal
Mouse 25-27G27-30G
Rat 25-27G25-27G

Experimental Protocols

Preparation of this compound Solution

Commercially available this compound (articaine) is typically supplied as a 4% solution (40 mg/mL) with epinephrine.[10] For many rodent procedures, a lower concentration may be sufficient and can reduce the risk of systemic toxicity.

Materials:

  • 4% this compound HCl with epinephrine solution

  • Sterile 0.9% saline (NaCl) or sterile water for injection

  • Sterile syringes and needles

  • Sterile vials for dilution

Protocol:

  • Calculate the desired final concentration and volume. For example, to prepare a 1% solution from a 4% stock, a 1:4 dilution is required.

  • Aseptically withdraw the required volume of 4% this compound solution into a sterile syringe.

  • Transfer the solution to a sterile vial.

  • Add the calculated volume of sterile saline or water to the vial to achieve the final desired concentration.

  • Gently mix the solution.

  • Clearly label the vial with the drug name, final concentration, date of preparation, and expiry date (typically discard diluted solutions within 30 days unless otherwise specified).[9]

Subcutaneous Infiltration for Minor Surgical Procedures

This protocol is suitable for providing local anesthesia for procedures such as skin incisions, implantation of mini-pumps, or catheterizations.

Subcutaneous Infiltration Workflow start Start: Anesthetized Animal prep_skin Prepare Surgical Site (Clip fur, disinfect) start->prep_skin draw_drug Draw up Calculated Dose of this compound prep_skin->draw_drug lift_skin Gently lift a fold of skin at the injection site draw_drug->lift_skin insert_needle Insert needle (25-27G) bevel up, into the subcutaneous space lift_skin->insert_needle aspirate Aspirate to check for blood vessel puncture insert_needle->aspirate inject Slowly inject the solution, creating a small bleb aspirate->inject wait Wait 3-5 minutes for anesthetic to take effect inject->wait proceed Proceed with Surgical Procedure wait->proceed

Figure 2: Workflow for subcutaneous infiltration of this compound.

Step-by-Step Protocol:

  • Anesthetize the animal using an IACUC-approved general anesthetic protocol.[11]

  • Prepare the surgical site by clipping the fur and disinfecting the skin.

  • Calculate the dose of this compound. A common starting point is a 1% solution, with the total dose not exceeding 7 mg/kg.[7][12]

  • Draw the calculated volume of this compound solution into a 1 mL syringe with a 25-27G needle.

  • Gently lift a fold of skin at the intended incision line.

  • Insert the needle, bevel up, into the subcutaneous space.

  • Gently aspirate by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.

  • Slowly inject the solution. A small bleb or swelling should be visible under the skin.

  • Withdraw the needle and apply gentle pressure to the injection site if needed.

  • Wait 3-5 minutes for the anesthetic to take effect before starting the surgical procedure.[1]

  • Monitor the animal's vital signs throughout the procedure.

Mental Nerve Block in Rats

This protocol is adapted from a study that successfully used 4% articaine for a mental nerve block in rats and can be used for procedures involving the lower lip and chin.[13][14]

Step-by-Step Protocol:

  • Anesthetize the rat with an appropriate general anesthetic.[13][14]

  • Position the animal to allow access to the mandible.

  • Identify the injection site, which is the anterior portion of the mental nerve.

  • Using a 4% this compound solution with epinephrine, draw a small volume (e.g., 0.1-0.2 mL) into a syringe with a 27-30G needle.[13][14]

  • Carefully insert the needle near the mental foramen.

  • Aspirate to check for intravascular placement.

  • Slowly inject the solution.

  • Allow sufficient time for the nerve block to take effect before beginning the procedure.

  • Closely monitor the animal for any signs of adverse reactions.

Safety and Animal Welfare Considerations

While this compound has a good safety profile, it is essential to adhere to best practices to minimize risks.

  • Toxicity: Overdose can lead to central nervous system (CNS) and cardiovascular toxicity.[15] Signs of CNS toxicity may include drowsiness, confusion, and excitability, while cardiovascular effects can include a drop in blood pressure.[15]

  • Irritation: this compound can cause skin and eye irritation.[16][17] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[18]

  • Animal Monitoring: Post-administration, animals should be closely monitored for any adverse reactions, including changes in behavior, respiration, or cardiovascular function.

  • Aspiration: Always aspirate before injecting to avoid accidental intravascular administration, which can increase the risk of systemic toxicity.

  • Dose Calculation: Accurately weigh each animal before administration to ensure correct dose calculation.

Conclusion

This compound is a safe and effective local anesthetic for use in rodent research when administered according to established protocols. Its rapid metabolism and lower systemic toxicity compared to other local anesthetics make it a valuable tool for a variety of procedures. By following the guidelines and protocols outlined in these application notes, researchers can ensure the welfare of their animal subjects while achieving reliable and reproducible experimental outcomes.

References

  • Effect of articaine on mental nerve anterior portion: Histological analysis in rats. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Articaine: a review of its use for local and regional anesthesia. (2012-06-05). Dove Medical Press. Retrieved from [Link]

  • RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. (2016-03-02). The University of British Columbia. Retrieved from [Link]

  • The potential of articaine as new generation of local anesthesia in dental clinics: A review. (2022-12-02). PubMed Central. Retrieved from [Link]

  • Structural damage to periodontal tissues at varying rate of anesthetic injection. (2018-04-27). KoreaMed Synapse. Retrieved from [Link]

  • Anesthesia (Guideline). The University of Iowa. Retrieved from [Link]

  • Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. (2015-09-01). PubMed Central. Retrieved from [Link]

  • Effect of articaine on mental nerve anterior portion: histological analysis in rats. PubMed. Retrieved from [Link]

  • The use of local anesthesia for rodents. (2015-05-11). NTNU. Retrieved from [Link]

  • Sodium channel blocker. Wikipedia. Retrieved from [Link]

  • Articaine is More Effective than Lidocaine or Mepivacaine in Rat Sensory Nerve Conduction Block in vitro. ResearchGate. Retrieved from [Link]

  • Rodent Anesthesia and Analgesia Guideline. (2025-07-23). University of Wisconsin-Madison. Retrieved from [Link]

  • Articaine: a review of its use for local and regional anesthesia. Dove Medical Press. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - Articaine Hydrochloride 4% and Epinephrine. Septodont USA. Retrieved from [Link]

  • Class 1A Antiarrhythmics: How They Block Sodium and Potassium Channel. (2025-04-15). YouTube. Retrieved from [Link]

  • ARTICAINE HYDROCHLORIDE | Moehs Ibérica. Moehs Ibérica. Retrieved from [Link]

  • What are Sodium channels blockers and how do they work?. (2024-06-21). Patsnap Synapse. Retrieved from [Link]

  • Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. PubMed Central. Retrieved from [Link]

  • Articaine / Epinephrine Dosage Guide + Max Dose, Adjustments. (2025-09-19). Drugs.com. Retrieved from [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Isopropylarticaine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Isopropylarticaine Quantification

Articaine, a widely used local anesthetic in dentistry, undergoes rapid metabolism in the human body, primarily through hydrolysis of its methyl ester group by plasma esterases. This compound, a closely related structural analog and potential metabolite or synthetic variant, requires precise and reliable quantification in biological matrices for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is paramount for evaluating its efficacy, safety, and potential for bioaccumulation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for bioanalytical quantification.[1][2] Its exceptional sensitivity, selectivity, and speed allow for the accurate measurement of low-concentration analytes in complex biological fluids like plasma. This application note details a complete, validated LC-MS/MS protocol for the determination of this compound in human plasma, designed for researchers, scientists, and drug development professionals. The methodology presented herein is built on a foundation of scientific rigor, ensuring data integrity and compliance with international regulatory standards.[3][4]

Principle of the Method: A Workflow Overview

The analytical strategy involves the isolation of this compound and a suitable internal standard (IS) from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated chromatographically on a reverse-phase C18 column and detected using a triple quadrupole mass spectrometer. Quantification is achieved by operating the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, which provides unparalleled specificity by monitoring a unique precursor-to-product ion transition for both the analyte and the internal standard.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample Spiked with Internal Standard lle Liquid-Liquid Extraction (LLE) with Organic Solvent plasma->lle evap Evaporation of Organic Layer lle->evap recon Reconstitution in Mobile Phase evap->recon lc HPLC Separation on C18 Column recon->lc ms ESI+ Ionization lc->ms msms MRM Detection (Q1/Q3) ms->msms data Data Acquisition & Quantification msms->data

Caption: Overall workflow for this compound quantification.

Experimental Methodology

Materials and Reagents
  • Analytes: this compound reference standard (>98% purity), Articaine-d7 (or other suitable stable isotope-labeled internal standard).

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

  • Chemicals: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized water (18.2 MΩ·cm), Ethyl Acetate (HPLC grade).

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a robust technique for extracting analytes from complex biological samples, providing high recovery and clean extracts by partitioning the target compound into an immiscible organic solvent.[5][6][7]

Protocol:

  • Allow frozen plasma samples to thaw at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Articaine-d7).

  • Add 50 µL of 0.1 M sodium carbonate buffer to basify the sample.

  • Add 600 µL of ethyl acetate as the extraction solvent.[7]

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 90% B in 3.0 min, hold for 1 min, re-equilibrate
Column Temperature40°C
Injection Volume5 µL

Rationale for Choices: A C18 column is selected for its excellent retention of moderately nonpolar molecules like this compound. The gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and resolution from matrix components. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for positive mode electrospray ionization.[8]

Table 2: Mass Spectrometric Conditions

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage+4500 V
Source Temperature550°C
Multiple Reaction Monitoring (MRM) Transitions:
This compoundm/z 299.2 → 240.1 (Quantifier)
m/z 299.2 → 184.1 (Qualifier)
Articaine-d7 (IS)m/z 292.2 → 233.1
Collision Energy (CE)Optimized for each transition (e.g., 15-25 eV)
Dwell Time100 ms

Rationale for Choices: ESI in positive mode is highly effective for amine-containing compounds.[5] The MRM transitions are selected for their specificity and intensity. The precursor ion ([M+H]+) for this compound is m/z 299.2. This ion is fragmented in the collision cell, and specific product ions are monitored. The proposed fragmentation involves the neutral loss of the isopropyl ester group or cleavage at the amide bond, which are common fragmentation pathways for such structures.[9][10]

fragmentation cluster_q1 Q1: Precursor Ion Selection cluster_q2 Q2: Collision-Induced Dissociation (CID) cluster_q3 Q3: Product Ion Monitoring precursor This compound [M+H]+ m/z 299.2 activation precursor->activation Collision Gas (e.g., Ar) product1 Product Ion 1 [M+H - C3H7O]+ m/z 240.1 (Quantifier) activation->product1 product2 Product Ion 2 (Qualifier) activation->product2

Caption: Proposed MS/MS fragmentation of this compound.

Method Validation Protocol

To ensure the reliability of the bioanalytical data, the method must be fully validated according to the guidelines set by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[3][11][12]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components.Response in blank samples should be <20% of the LLOQ response.
Linearity To demonstrate a proportional relationship between concentration and response.Calibration curve with ≥6 non-zero standards; correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness and repeatability of measurements.At four QC levels (LLOQ, Low, Mid, High), precision (CV%) ≤15% (≤20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ).[11]
Lower Limit of Quantification (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Analyte response should be ≥5 times the blank response; accuracy and precision must meet criteria.
Matrix Effect To evaluate the ion suppression or enhancement from the matrix.The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%.
Recovery To determine the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible.
Stability To ensure analyte integrity under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of nominal concentration. (Includes freeze-thaw, short-term, long-term, and post-preparative stability).

Step-by-Step Quantitation Protocol

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.

  • Perform serial dilutions to create working solutions for calibration standards (CS) and quality control (QC) samples.

2. Preparation of Calibration Standards and QC Samples:

  • Spike appropriate volumes of the working solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1-1000 ng/mL) and QC samples (LLOQ, Low, Mid, High).

3. Sample Analysis Sequence:

  • Set up an analysis batch in the following order:

    • Blank sample (mobile phase)

    • Blank plasma extract

    • Zero sample (blank plasma + IS)

    • Calibration standards (LLOQ to ULOQ)

    • QC samples (Low, Mid, High)

    • Unknown study samples

    • QC samples interspersed throughout the run

4. Data Processing and Calculation:

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Generate a linear regression calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards (using a 1/x² weighting).

  • Determine the concentration of this compound in the QC and unknown samples by back-calculating from the calibration curve equation.

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the quantitative determination of this compound in human plasma. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are designed to deliver high sensitivity, specificity, and throughput. Adherence to the outlined method validation procedures will ensure the generation of reliable and reproducible data that meets stringent regulatory requirements, making this method highly suitable for pharmacokinetic, toxicokinetic, and other drug development studies.

References

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. Available at: [Link]

  • A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study. (2005). ResearchGate. Available at: [Link]

  • In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite. (2010). PubMed. Available at: [Link]

  • Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. (2022). PubMed Central. Available at: [Link]

  • Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. (2022). PubMed. Available at: [Link]

  • Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. (2023). National Institutes of Health. Available at: [Link]

  • Efficacy and safety of infiltration anesthesia with 4 % Articaine and block anesthesia with 2 % Lidocaine in the mandibular third molar extraction. (2022). PubMed Central. Available at: [Link]

  • Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. (2022). MDPI. Available at: [Link]

  • Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. (2022). ResearchGate. Available at: [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Available at: [Link]

  • Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. (2015). PubMed. Available at: [Link]

  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. (2018). OAText. Available at: [Link]

  • Sample treatment based on extraction techniques in biological matrices. (2011). PubMed. Available at: [Link]

  • Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. (2022). PubMed. Available at: [Link]

  • Bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. (2007). ResearchGate. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. (2023). YouTube. Available at: [Link]

  • Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater. (2021). ResearchGate. Available at: [Link]

  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018). YouTube. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). ScienceDirect. Available at: [Link]

  • Evaluation of Monolithic Packed 96-Tips for Solid-Phase Extraction of Local Anesthetics from Human Plasma for Quantitation by Liquid Chromatography Tandem Mass Spectrometry. (2006). Taylor & Francis Online. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009). University of Alabama at Birmingham. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). PubMed. Available at: [Link]

  • Extraction of DNA from complex biological sample matrices using guanidinium ionic liquid modified magnetic nanocomposites. (2017). Royal Society of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays of Isopropylarticaine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for High-Throughput Evaluation of Isopropylarticaine

This compound, a derivative of the widely used local anesthetic articaine, presents a compelling avenue for the development of novel therapeutics with potentially enhanced efficacy and safety profiles. Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells.[1][2][3] The modulation of these channels is a cornerstone of pain management and holds therapeutic potential in a variety of neurological and cardiovascular disorders.[1][4]

The journey from a promising compound to a clinically approved drug is a long and arduous one, demanding rigorous evaluation of its pharmacological and toxicological properties. High-throughput screening (HTS) has revolutionized this process by enabling the rapid and cost-effective testing of large numbers of compounds.[5][6] This application note provides detailed protocols for a tiered HTS cascade designed to comprehensively characterize this compound and similar compounds. We will focus on two primary assays: a fluorescence-based sodium influx assay for primary screening of on-target activity and a resazurin-based cytotoxicity assay to assess off-target effects on cell viability. Furthermore, we will discuss the role of automated patch clamp electrophysiology as a critical secondary assay for confirming and characterizing the mechanism of action.

This guide is designed to provide not just a set of instructions, but a framework for understanding the rationale behind the experimental design, ensuring data integrity, and facilitating the efficient progression of promising lead compounds.

Tier 1 Primary Screening: A Two-Pronged Approach

The initial phase of a screening campaign for this compound should simultaneously assess its intended pharmacological effect and its potential for cellular toxicity. This dual-pronged approach is essential for early identification of compounds with a favorable therapeutic window.

Assay 1: Fluorescence-Based Sodium Influx Assay for On-Target Activity

Scientific Rationale: This assay provides a high-throughput method to functionally assess the ability of this compound to block voltage-gated sodium channels. The assay utilizes a sodium-sensitive fluorescent indicator dye that increases in fluorescence intensity upon binding to intracellular sodium.[7] By chemically inducing the opening of sodium channels, we can measure the influx of sodium into the cells. A compound that effectively blocks these channels, such as this compound, will prevent this influx, resulting in a lower fluorescence signal compared to untreated cells. Thallium flux assays can also be adapted for screening sodium channels, as thallium ions can permeate these channels and be detected by specific fluorescent indicators.[8]

Experimental Workflow:

Caption: Workflow for the resazurin-based cytotoxicity assay.

Detailed Protocol:

Materials:

  • Relevant cell line (e.g., HEK293, HepG2, or a cell line relevant to the intended therapeutic area)

  • 384-well clear or black microplates

  • Resazurin sodium salt

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • This compound and reference cytotoxic compound (e.g., doxorubicin)

  • Fluorescence plate reader (Ex/Em ~560/590 nm)

Procedure:

  • Cell Preparation:

    • Follow the same cell seeding protocol as in the sodium influx assay.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the reference cytotoxic compound in culture medium.

    • Add the compound solutions to the respective wells. Include wells with vehicle control and a positive control for cytotoxicity.

    • Incubate the plates for a period relevant to the expected therapeutic exposure, typically 24 to 48 hours, at 37°C in a 5% CO2 incubator.

  • Resazurin Addition and Incubation:

    • Prepare a sterile 0.15 mg/mL solution of resazurin in DPBS. [9] * Add 10 µL of the resazurin solution to each well. * Incubate for 1 to 4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to resorufin. [10][9]4. Measurement:

    • Measure the fluorescence intensity using a plate reader with the appropriate filter set.

Data Analysis and Interpretation: The cytotoxicity is determined by the decrease in fluorescence signal. The data should be normalized to the controls:

  • 100% Viability (Negative Control): Vehicle-treated cells.

  • 0% Viability (Positive Control): Cells treated with a known cytotoxic agent.

The percentage of viability can be calculated as follows:

% Viability = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)

Dose-response curves are generated by plotting the percentage of viability against the logarithm of the compound concentration. The CC50 value, the concentration at which 50% of cell viability is lost, is then determined.

Data Presentation and Hit Prioritization

The data from the primary screens should be compiled into a clear and concise table for easy comparison and prioritization of hits.

CompoundSodium Influx IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compoundValueValueCalculated Value
LidocaineValueValueCalculated Value
TetracaineValueValueCalculated Value
............

Hit Prioritization: Compounds with high potency (low IC50) in the sodium influx assay and low cytotoxicity (high CC50) are considered promising. The Selectivity Index (SI) is a critical parameter for prioritizing compounds. A higher SI indicates a greater therapeutic window, suggesting that the compound is more selective for its intended target over causing general cellular toxicity.

Tier 2 Secondary Screening: Mechanistic Confirmation with Automated Patch Clamp

Scientific Rationale: While fluorescence-based assays are excellent for primary screening, they provide an indirect measure of ion channel activity. Automated patch clamp (APC) electrophysiology offers a more direct and detailed characterization of the interaction between this compound and voltage-gated sodium channels. [11]APC systems provide higher throughput than traditional manual patch clamp, making them suitable for confirming hits from a primary screen and providing valuable mechanistic insights. [12] Experimental Workflow:

Caption: Workflow for automated patch clamp electrophysiology.

Detailed Protocol:

Materials:

  • Cells stably expressing the voltage-gated sodium channel of interest

  • Automated patch clamp system and corresponding consumables (e.g., chips, solutions)

  • Extracellular and intracellular solutions specific to the APC platform

  • This compound and reference compounds

Procedure:

  • Cell Preparation:

    • Culture and harvest cells to obtain a high-viability single-cell suspension according to the APC manufacturer's recommendations.

  • APC System Setup:

    • Prime the APC system with the appropriate extracellular and intracellular solutions.

    • Load the cell suspension and compound plate into the instrument.

  • Experiment Execution:

    • The APC system will automatically perform the following steps:

      • Capture individual cells on the patch clamp apertures.

      • Form a high-resistance (giga-ohm) seal between the cell membrane and the aperture.

      • Rupture the cell membrane to achieve the whole-cell recording configuration.

    • Apply a voltage protocol to elicit sodium currents. This typically involves holding the cell at a negative potential and then depolarizing to various test potentials.

    • Record baseline currents.

    • Apply different concentrations of this compound and record the resulting inhibition of the sodium current.

  • Data Analysis:

    • Analyze the recorded currents to determine the extent of block at each compound concentration.

    • Investigate the voltage- and use-dependence of the block to understand the mechanism of action in more detail. For example, local anesthetics often exhibit a higher affinity for the open and inactivated states of the sodium channel. [1] * Generate dose-response curves and calculate IC50 values under different voltage protocols.

Data Interpretation: The APC data will confirm the inhibitory activity of this compound on the target sodium channel and provide a more accurate determination of its potency. Furthermore, the detailed electrophysiological data will reveal important mechanistic information, such as whether the compound preferentially binds to the resting, open, or inactivated state of the channel. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the compound's pharmacological profile.

Conclusion: A Robust and Validating HTS Cascade

The described tiered HTS cascade provides a comprehensive and efficient framework for the preclinical evaluation of this compound. The combination of a high-throughput fluorescence-based primary screen for on-target activity and cytotoxicity, followed by a more detailed mechanistic investigation using automated patch clamp electrophysiology, ensures a self-validating system. This approach allows for the rapid identification of potent and selective sodium channel blockers with a favorable safety profile, thereby accelerating the drug discovery and development process. The principles and protocols outlined in this application note are adaptable to the screening of other ion channel modulators and serve as a foundation for building robust and reliable HTS campaigns.

References

  • Articaine vs. Lidocaine: A Comparison of Local Anesthetics. Today's RDH. [Link]

  • Mechanisms of Drug Binding to Voltage-Gated Sodium Channels. PubMed. [Link]

  • Discovery of a Novel General Anesthetic Chemotype Using High-throughput Screening. Anesthesiology. [Link]

  • Clinical Electroencephalography for Anesthesiologists Part I: Background and Basic Signatures. Anesthesiology. [Link]

  • Resazurin Assay Protocol. Creative Bioarray. [Link]

  • Anesthetic Considerations in the Electrophysiology Laboratory: A Comprehensive Review. Integrated Anesthesia Associates. [Link]

  • Voltage-Gated Sodium Channels: Biophysics, Pharmacology, and Related Channelopathies. Frontiers in Pharmacology. [Link]

  • A High-Throughput Approach for Identification of Novel General Anesthetics. PLOS One. [Link]

  • A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. JoVE. [Link]

  • Voltage-gated sodium channel-associated proteins and alternative mechanisms of inactivation and block. PubMed. [Link]

  • EEG and Auditory Evoked Potentials During Local Anesthesia. ClinicalTrials.gov. [Link]

  • High-Throughput Screening to Identify Anesthetic Ligands Using Xenopus laevis Tadpoles. PubMed. [Link]

  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. MDPI. [Link]

  • Articaine better than lidocaine for supplementary infiltration. National Elf Service. [Link]

  • Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen. PMC. [Link]

  • Anesthetic Management In Electrophysiology Laboratory: A Multidisciplinary Review. PMC. [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI. [Link]

  • Activation Cycle of Voltage Gated Sodium Channels: Closed, Open, and Inactivated. YouTube. [Link]

  • Sodium Channel Assays | Sodium Indicators. ION Biosciences. [Link]

  • High throughput screening at The DISC: a new era of drug discovery. YouTube. [Link]

  • High-Throughput Electrophysiology for Drug Screening and Discovery. LinkedIn. [Link]

  • Comparison of Articaine and Lidocaine for Buccal Infiltration After Inferior Alveolar Nerve Block For Intraoperative Pain Control During Impacted Mandibular Third Molar Surgery. PMC. [Link]

  • Biophysical and pharmacological profiling of multiple voltage-gated sodium channel subtypes on QPatch II. Sophion Bioscience. [Link]

  • Instructions. Stratech. [Link]

  • The potential of articaine as new generation of local anesthesia in dental clinics: A review. Journal of Dental Anesthesia and Pain Medicine. [Link]

  • A comparative evaluation of 4% articaine and 2% lidocaine in mandibular buccal infiltration anesthesia: A clinical study. PMC. [Link]

Sources

Application Notes and Protocols for the Laboratory Synthesis of Isopropylarticaine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. The synthesis of pharmaceutical compounds is subject to strict legal and regulatory frameworks. All procedures must be conducted in accordance with local, state, and federal regulations. The author and publisher of this document are not liable for any misuse of this information. Appropriate personal protective equipment (PPE) must be worn at all times, and all reactions should be performed in a well-ventilated fume hood.

Introduction

Isopropylarticaine, also known as Articaine Impurity E, is a close structural analog of the widely used local anesthetic, articaine.[1] Articaine is unique among amide-type local anesthetics due to its thiophene ring structure, which enhances its lipophilicity, and an ester group that allows for rapid metabolism in the body by plasma esterases.[1] this compound, featuring an isopropyl group on the terminal amine instead of the n-propyl group found in articaine, is primarily of interest as a reference standard in the analytical profiling of articaine and as a potential pharmacologically active molecule in its own right.

This application note provides a detailed, three-step protocol for the laboratory-scale synthesis of this compound. The synthetic strategy is adapted from established methods for the preparation of articaine and its precursors.[2][3] The synthesis involves the formation of a key aminothiophene intermediate, followed by acylation and subsequent nucleophilic substitution to introduce the isopropylamino side chain.

Overall Synthesis Scheme

The synthesis of this compound can be conceptually divided into three main stages:

  • Stage 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate (Intermediate 1)

  • Stage 2: Acylation to form Methyl 3-((2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate (Intermediate 2)

  • Stage 3: Amination to yield this compound (Final Product)

Synthesis_Workflow Start 2-Methoxycarbonyl-4-methyl- 3-oxotetrahydrothiophene Intermediate1 Intermediate 1: Methyl 3-amino-4-methyl- thiophene-2-carboxylate Start->Intermediate1 Hydroxylamine HCl Acetonitrile, Reflux Intermediate2 Intermediate 2: Methyl 3-((2-bromopropanoyl)amino)- 4-methylthiophene-2-carboxylate Intermediate1->Intermediate2 2-Bromopropionyl chloride Triethylamine, CH2Cl2 FinalProduct Final Product: This compound Intermediate2->FinalProduct Isopropylamine DMF, Heat

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.

ReagentCAS NumberSupplier Suggestion
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiopheneN/ASpecialized supplier
Hydroxylamine hydrochloride5470-11-1Sigma-Aldrich
Acetonitrile75-05-8Fisher Scientific
2-Bromopropionyl chloride7148-74-5TCI Chemicals
Triethylamine121-44-8Sigma-Aldrich
Dichloromethane (DCM)75-09-2Fisher Scientific
Isopropylamine75-31-0Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-2Fisher Scientific
Ethyl acetate141-78-6Fisher Scientific
Hexane110-54-3Fisher Scientific
Sodium bicarbonate (Saturated aq. solution)144-55-8Any major supplier
Brine (Saturated aq. NaCl solution)7647-14-5Any major supplier
Anhydrous sodium sulfate7757-82-6Any major supplier

Experimental Protocols

Stage 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate (Intermediate 1)

This procedure is adapted from the method described in US Patent 4,847,386.[2] The reaction involves the condensation of a cyclic keto-ester with hydroxylamine to form the aromatic aminothiophene.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (10.0 g, 57.4 mmol) and acetonitrile (100 mL).

  • Stir the mixture to dissolve the solid.

  • Add hydroxylamine hydrochloride (4.4 g, 63.3 mmol, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

  • Add diethyl ether (100 mL) to precipitate the crude product and byproducts.

  • Filter the resulting precipitate. The filtrate can be discarded.

  • Suspend the solid in water (100 mL) and basify with a concentrated ammonium hydroxide solution until the pH is approximately 9-10.

  • Extract the aqueous suspension with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield a solid.

  • Recrystallize the crude solid from a hexane/ethyl acetate mixture to afford Methyl 3-amino-4-methylthiophene-2-carboxylate as a crystalline solid.

Expected Yield: ~6-7 g (60-70%) Physical Appearance: White to light yellow crystalline solid.

Stage 2: Acylation to form Methyl 3-((2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate (Intermediate 2)

This step involves the acylation of the amino group of Intermediate 1 with 2-bromopropionyl chloride. A non-nucleophilic base, triethylamine, is used to scavenge the HCl byproduct.[3]

Protocol:

  • In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-amino-4-methylthiophene-2-carboxylate (5.0 g, 29.2 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (4.5 mL, 32.1 mmol, 1.1 equivalents) dropwise to the stirred solution.

  • In a separate dropping funnel, prepare a solution of 2-bromopropionyl chloride (3.3 mL, 32.1 mmol, 1.1 equivalents) in dichloromethane (20 mL).

  • Add the 2-bromopropionyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude Methyl 3-((2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Expected Yield: ~8-9 g (crude) Physical Appearance: Off-white to tan solid.

Stage 3: Amination to yield this compound (Final Product)

This final step involves a nucleophilic substitution reaction where the bromine atom of Intermediate 2 is displaced by isopropylamine.[3]

Protocol:

  • In a 250 mL round-bottom flask, dissolve the crude Intermediate 2 (8.0 g, ~26.1 mmol) in N,N-dimethylformamide (DMF, 80 mL).

  • Add isopropylamine (6.7 mL, 78.3 mmol, 3.0 equivalents) to the solution.

  • Heat the reaction mixture to 50-60°C and stir for 24 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (4 x 100 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil or waxy solid.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Combine the pure fractions and remove the solvent under reduced pressure. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure This compound .

Expected Yield: ~5-6 g (60-70% over two steps) Physical Appearance: White to off-white solid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

QC_Workflow CrudeProduct Crude This compound Purification Purification (Chromatography/ Recrystallization) CrudeProduct->Purification PureProduct Pure This compound Purification->PureProduct Analysis Analytical Characterization PureProduct->Analysis NMR 1H & 13C NMR Analysis->NMR HPLC HPLC Purity Analysis->HPLC MS Mass Spectrometry Analysis->MS

Caption: Quality control workflow for synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the isopropyl group (a septet and a doublet), the methyl group on the thiophene ring, the methyl ester, and the protons of the thiophene and amide backbone.

  • ¹³C NMR: The carbon NMR spectrum should show the correct number of signals corresponding to the unique carbon atoms in the this compound molecule.

2. High-Performance Liquid Chromatography (HPLC):

  • Purity should be assessed by reverse-phase HPLC with UV detection. The final product should ideally show a single major peak with a purity of >98%.

3. Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion for this compound (C₁₃H₂₀N₂O₃S) is approximately 285.12.

Analytical Technique Parameter Expected Result for this compound
¹H NMR (CDCl₃, 400 MHz)Chemical Shifts (δ)Signals corresponding to aromatic, amide, methoxy, and alkyl protons.
¹³C NMR (CDCl₃, 100 MHz)Chemical Shifts (δ)~13 distinct signals for the carbon backbone.
HPLC Purity>98% area
ESI-MS [M+H]⁺m/z ≈ 285.12

Safety and Handling

  • Methyl 3-amino-4-methylthiophene-2-carboxylate: May cause skin, eye, and respiratory irritation.[2]

  • 2-Bromopropionyl chloride: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.[4]

  • Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed. Causes severe skin burns and eye damage.[5]

  • Isopropylamine: Extremely flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Solvents (DCM, Acetonitrile, DMF, Ethyl Acetate, Hexane): Are flammable and/or toxic. Handle with care in a fume hood.[6]

Always consult the Safety Data Sheet (SDS) for each reagent before use. All manipulations should be carried out in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • PubChem. Methyl 4-methyl-3-(2-((propan-2-yl)amino)propanamido)thiophene-2-carboxylate. National Center for Biotechnology Information. URL: [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Triethylamine. 2023. URL: [Link]

  • US Patent 4,847,386. Process for preparing thiophene derivatives. 1989.
  • CN Patent 102321067A. Preparation method of articaine hydrochloride. 2012.
  • Godavari Biorefineries Ltd. Material Safety Data Sheet Ethyl Acetate. URL: [Link]

  • Snoeck, M. Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia. 2012;5:23-33. URL: [Link]

  • PrepChem. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. URL: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Ethyl acetate. 2023. URL: [Link]

  • CN Patent 102060840B. Preparation method of articaine hydrochloride. 2012.
  • Loba Chemie. Isopropylamine for synthesis MSDS. 2015. URL: [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: n-Hexane. 2023. URL: [Link]

  • CN Patent 102060840B. Preparation method of articaine hydrochloride. 2012.

Sources

Isopropylarticaine dosage calculation for preclinical trials

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Isopropylarticaine: A Strategic Approach to Dosage Calculation for Preclinical Trials

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The transition of a novel chemical entity from discovery to clinical application is contingent upon a meticulously executed preclinical development program. A cornerstone of this program is the accurate determination of a safe and effective starting dose. This document provides a comprehensive guide to the principles and methodologies for calculating the dosage of this compound, a novel analogue of the widely used local anesthetic Articaine, for preclinical evaluation. We will detail the strategic integration of pharmacokinetic principles, allometric scaling, and in vivo efficacy and toxicity studies to establish a sound scientific basis for first-in-human trials. The protocols herein are designed to be self-validating, incorporating critical controls and clear endpoints in alignment with regulatory expectations.[1][2][3]

Introduction: this compound as a New Chemical Entity

Articaine is a potent, intermediate-acting amide local anesthetic distinguished by its thiophene ring and an ester group that facilitates rapid metabolism by plasma esterases.[4][5] This results in a short elimination half-life (approximately 20-30 minutes) and a wide therapeutic range, contributing to its favorable safety profile.[4][6] this compound, as a novel structural analogue, is hypothesized to possess altered lipophilicity and metabolic stability, potentially modifying its onset, duration of action, and potency. The objective of the preclinical program is to systematically characterize these properties to define a therapeutic window.

The primary goals of the preclinical safety and efficacy evaluation are to:

  • Identify a safe initial dose and subsequent dose-escalation schemes for human trials.[7]

  • Characterize the dose-response relationship for both therapeutic and toxic effects.[8]

  • Determine potential target organs for toxicity and assess the reversibility of any adverse effects.[7]

  • Establish key safety parameters for clinical monitoring.[7]

This guide will navigate the critical calculations and experimental designs required to achieve these goals.

Foundational Step: Allometric Scaling for Human Equivalent Dose (HED) Estimation

Allometric scaling is a mathematical method used to extrapolate pharmacokinetic parameters across different species based on the principle that many physiological processes scale in proportion to body size.[9] It is a fundamental tool for predicting a starting dose in humans from animal data.[9][10] The calculation is based on body surface area, which correlates more closely with metabolic rate across species than body weight alone.

The FDA provides conversion factors (Km) for calculating the Human Equivalent Dose (HED) from animal doses.

Protocol 2.1: Calculation of HED from Animal Data

Objective: To estimate the equivalent human dose from a known effective or non-toxic dose in an animal model.

Principle: The dose is normalized to body surface area using a standard formula.

Formula: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Procedure:

  • Determine the No-Observed-Adverse-Effect Level (NOAEL) from a dose-range finding toxicity study in a relevant animal species (e.g., rat or mouse). The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.[11]

  • Select the appropriate Km values from the FDA-approved table.

  • Apply the formula to calculate the HED.

Data Presentation: Allometric Scaling Factors

SpeciesBody Weight (kg)Km Factor
Mouse0.023
Rat0.156
Rabbit1.812
Dog1020
Non-human Primate312
Human 60 37
Source: FDA Guidance for Industry

Example Calculation: If the NOAEL for this compound in a rat is determined to be 30 mg/kg, the HED would be: HED = 30 mg/kg * (6 / 37) ≈ 4.86 mg/kg

This calculated HED provides a crucial starting point, which is then refined based on comprehensive safety and efficacy data.

In Vivo Efficacy Assessment: Determination of the Median Effective Dose (ED50)

The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population.[12][13] Establishing the ED50 is critical for understanding the potency of this compound and defining the lower boundary of its therapeutic window. A common preclinical model for local anesthetics involves assessing the block of a nerve-mediated response to a noxious stimulus.[14][15][16]

Protocol 3.1: ED50 Determination in a Rodent Model via Tail-Flick Test

Objective: To determine the dose of this compound required to produce a local anesthetic effect in 50% of test subjects.

Rationale: The tail-flick test is a well-established model for assessing analgesia.[15] A local infiltration block at the base of the tail will prevent the reflexive flick in response to a thermal stimulus if the anesthetic is effective.

Materials:

  • This compound solution in sterile saline (various concentrations).

  • Vehicle control (sterile saline).

  • Positive control (e.g., 2% Articaine solution).

  • Tail-flick analgesia meter.

  • Appropriate animal model (e.g., Sprague-Dawley rats, 250-300g).

Experimental Workflow:

ED50_Workflow A Animal Acclimatization (7 days) B Baseline Tail-Flick Latency Measurement A->B C Randomization into Dose Groups (n=8-10 per group) B->C D Group 1: Vehicle Control C->D E Group 2-5: This compound (Dose 1, 2, 3, 4) C->E F Group 6: Positive Control (Articaine) C->F G Subcutaneous Ring Block at Base of Tail D->G E->G F->G H Test Tail-Flick Latency at T=5, 15, 30, 60, 90 min G->H I Record Quantal Response (Block vs. No Block) H->I J Data Analysis (Probit Analysis) I->J K Determine ED50 Value J->K

Caption: Workflow for ED50 determination of this compound.

Procedure:

  • Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

  • Baseline Measurement: Determine the pre-treatment tail-flick latency for each animal. The heat source should be calibrated to elicit a flick within 3-5 seconds to avoid tissue damage. A cut-off time (e.g., 10 seconds) must be established.

  • Grouping: Randomly assign animals to different treatment groups: Vehicle, Positive Control, and at least four graded doses of this compound.

  • Administration: Administer the assigned treatment as a subcutaneous ring block around the base of the tail.

  • Testing: At predetermined time points post-injection (e.g., 5, 15, 30, 60 minutes), re-test the tail-flick latency.

  • Endpoint: A positive response (anesthetic block) is defined as the absence of a tail flick within the pre-defined cut-off time. This is a quantal ("all-or-none") response.[13]

  • Data Analysis: Plot the percentage of animals exhibiting an anesthetic block against the log of the dose. Use probit analysis to calculate the ED50 value and its 95% confidence interval.

Preclinical Safety Assessment: Dose-Range Finding and LD50 Estimation

Before proceeding to extensive toxicology studies, a dose-range finding study is essential to identify the doses that cause adverse effects and lethality. This study helps determine the Median Lethal Dose (LD50), the dose that is lethal to 50% of the test population, and informs the dose selection for subsequent repeat-dose toxicity studies.[11][12][17] All preclinical safety studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[2]

Protocol 4.1: Acute Toxicity Dose-Range Finding Study

Objective: To determine the acute toxicity profile of this compound, including the LD50 and observed signs of toxicity.

Rationale: This study provides essential safety data and guides the design of all subsequent nonclinical studies. The selection of dose levels should be based on the ED50, with doses escalating to levels expected to produce significant toxicity.

Materials:

  • This compound solution in sterile saline.

  • Vehicle control (sterile saline).

  • Two relevant species (e.g., mouse and rat), both sexes.

Experimental Workflow:

LD50_Workflow A Select Two Species (e.g., Mouse, Rat) B Dose Group Assignment (n=5/sex/group) A->B C Group 1: Vehicle Control B->C D Groups 2-6: Escalating Doses of This compound B->D E Single Dose Administration (Intended Clinical Route, e.g., S.C.) C->E D->E F Continuous Observation (First 4h) Daily Observation (14 Days) E->F G Record Clinical Signs & Mortality F->G H Necropsy of All Animals G->H I Calculate LD50 (e.g., Reed-Muench method) G->I

Caption: Workflow for an acute dose-range finding toxicity study.

Procedure:

  • Dose Selection: Select a minimum of 5 dose levels, spaced geometrically, designed to identify a no-effect dose and a lethal dose.

  • Administration: Administer a single dose of the vehicle or this compound to each animal. The route of administration should mimic the intended clinical use (e.g., subcutaneous).

  • Observation: Observe animals continuously for the first few hours post-dosing and then at least once daily for 14 days.[18]

  • Data Collection: Record all clinical signs of toxicity, body weight changes, and mortality.

Data Presentation: Clinical Observation Checklist

CategoryParameterObservation Notes
General Mortality, Morbidity, Body Weight
Neurological Convulsions, Tremors, Sedation, Ataxia
Autonomic Salivation, Piloerection, Pupil Size
Integumentary Skin color, Edema at injection site
Behavioral Apathy, Aggression, Vocalization
  • Necropsy: Conduct a gross necropsy on all animals (including those that die intercurrently) to identify any target organs of toxicity.

  • LD50 Calculation: Calculate the LD50 using an appropriate statistical method (e.g., probit analysis, Reed-Muench method).

Data Synthesis: Calculating the Therapeutic Index (TI)

The Therapeutic Index (TI) is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired effect.[12] A higher TI indicates a wider margin of safety.

Formula: Therapeutic Index (TI) = LD50 / ED50

Interpretation:

  • A TI is calculated for each animal species tested.

  • This preclinical TI is a critical parameter used by regulatory agencies like the FDA to assess the risk-benefit profile of a new drug before authorizing human trials.[2][19]

Example Calculation:

  • If the LD50 of this compound in rats is 200 mg/kg.

  • If the ED50 of this compound in rats is 10 mg/kg.

  • TI = 200 mg/kg / 10 mg/kg = 20

This result suggests that, in this specific model, a dose 20 times higher than the effective dose is required to be lethal to 50% of the animals, indicating a potentially favorable safety margin.

Conclusion

The calculation of this compound dosage for preclinical trials is a multi-faceted process that builds upon foundational pharmacological principles. It begins with the theoretical estimation of a human equivalent dose via allometric scaling, which is then substantiated and refined through rigorous in vivo testing. By systematically determining the ED50 and LD50 in validated animal models, researchers can calculate a therapeutic index. This entire data package—comprising efficacy, toxicity, and pharmacokinetic insights—forms the scientific rationale required to justify the selection of a safe and potentially effective starting dose for Phase I clinical trials, ensuring the protection of human subjects. Adherence to these structured protocols and GLP standards is paramount for regulatory success and the responsible development of new therapeutic agents.[20]

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Gribble, A. D., et al. (2001). 8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors. PubMed. [Link]

  • De Vloo, P., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. National Institutes of Health (NIH). [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]

  • Keizer, R. J., et al. (2015). All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology. National Institutes of Health (NIH). [Link]

  • Deranged Physiology. (2023). Therapeutic index, ED50, TD50 and LD50. Deranged Physiology. [Link]

  • Oertel, R., et al. (1997). Clinical pharmacokinetics of articaine. PubMed. [Link]

  • Al-Said, M. S., et al. (2000). Synthesis of O¹-ethyl and O¹-isopropyl (±)-(2′R,3′R) psorospermin.... ResearchGate. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

  • The Airway Jedi. (2021). Clinical Calculations: Epinephrine & Local Anesthetics. The Airway Jedi. [Link]

  • Barak, M., et al. (2001). Changes in effective and lethal doses of intravenous anesthetics and lidocaine when used in combination in mice. PubMed. [Link]

  • Vutskits, L., et al. (2020). Standards for preclinical research and publications in developmental anaesthetic neurotoxicity: expert opinion statement from the SmartTots preclinical working group. National Institutes of Health (NIH). [Link]

  • Harsha, C., et al. (2023). Evaluation of the local anesthetic. Dove Medical Press. [Link]

  • Van Oss, G. E. C., et al. (2012). Articaine: a review of its use for local and regional anesthesia. Taylor & Francis Online. [https://www.tandfonline.com/doi/full/10.1586/era.11.1 articaine]([Link] articaine)

  • Chem Help ASAP. (2023). preclinical in vivo PK studies & allometric scaling. YouTube. [Link]

  • Van Oss, G. E. C., et al. (2007). Clinical pharmacology and the use of articaine for local and regional anaesthesia. PubMed. [Link]

  • Pediatric EM Morsels. (2019). Calculating Dose for Local Anesthetics. Pediatric EM Morsels. [Link]

  • de Almeida, M. V., et al. (2018). Synthesis and Antibacterial Activity of Polyalthic Acid Analogs. MDPI. [Link]

  • Haitham, D. (n.d.). Dose Response Relationship: Determination of the ED50 and LD50. [Link]

  • Glassman, P. M., & Prell, G. D. (2021). Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings. [Link]

  • Korytiaková, E., et al. (2014). Synthesis and Evaluation of Novel Analogues of Ripostatins. National Institutes of Health (NIH). [Link]

  • Wikipedia. Articaine. Wikipedia. [Link]

  • Grant, G. J., et al. (2000). An in Vivo Method for the Quantitative Evaluation of Local Anesthetics. PubMed. [Link]

  • Study With The Dentist. (2020). Local Anesthesia | Maximum Recommended Dose and Dosage Calculation. YouTube. [Link]

  • European Medicines Agency. (1997). Note for guidance on preclinical pharmacological and toxicological testing of vaccines. EMA. [Link]

  • PPD. Preclinical Studies in Drug Development. PPD. [Link]

  • Medicaljagat. (2024). Preclinical Toxicology Study in Compliance with FDA. Medicaljagat. [Link]

  • Patsnap. (2025). How is allometric scaling used to predict human PK?. Patsnap Synapse. [Link]

  • justbabyteeth. (2023). Calculating local anesthesia dosage. justbabyteeth. [Link]

  • Mousa, Y. J. (2018). Dose-response relationship: Determination of the ED50 and LD50. ResearchGate. [Link]

  • Semantic Scholar. Clinical Pharmacokinetics of Articaine. Semantic Scholar. [Link]

  • ASCO Publications. (2021). Antitumor effects of local anesthetic agents in vitro and in vivo. ASCO Publications. [Link]

  • de la Vega, M., et al. (2018). Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents. MDPI. [Link]

  • Tang, H., & Mayersohn, M. (2005). Allometric Pharmacokinetic Scaling: Towards the Prediction of Human Oral Pharmacokinetics. ResearchGate. [Link]

  • Today's RDH. (2022). Hygiene Clinician and Mathematician? Three Local Anesthetic Calculations Explained and Simplified. Today's RDH. [Link]

  • Pacific BioLabs. PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

  • Indian Journal Of Basic And Applied Medical Research. (2012). Effect of local anesthetics on animal models. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Keating, S. Small Animal Local and Regional Anesthesia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isopropylarticaine Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Isopropylarticaine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this compound. Given that this compound is primarily recognized as a process-related impurity and potential degradant of the local anesthetic Articaine, this guide focuses on the challenges from the perspective of impurity control and analysis within an Articaine formulation matrix.

Section 1: Physicochemical Properties & Pre-Formulation Challenges

This section addresses fundamental questions regarding the properties of this compound and how they influence its behavior before and during formulation.

Q: What is this compound and how do its properties compare to Articaine?

A: this compound, systematically known as methyl 4-methyl-3-[[2-[(1-methylethyl)amino]-1-oxopropyl]amino]-2-thiophenecarboxylate, is recognized as Articaine Related Compound E in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).[1][2] It is structurally very similar to Articaine, with the key difference being an isopropyl group instead of a propyl group on the secondary amine. This structural similarity means its physicochemical properties are closely related to those of Articaine, which is crucial for predicting its behavior.

The primary structural feature of concern for both molecules is the ester linkage, which makes them susceptible to hydrolysis.[3][4] This is the main pathway of degradation for Articaine and, by extension, for this compound.

PropertyArticaineThis compound (Inferred)Significance for Formulation
Molecular Formula C₁₃H₂₀N₂O₃SC₁₃H₂₀N₂O₃SIdentical formula, same molecular weight.[1]
Molecular Weight 284.38 g/mol 284.38 g/mol Co-elution can be a challenge in size-exclusion chromatography.
Key Functional Groups Amide, Ester, Thiophene Ring, Secondary AmineAmide, Ester, Thiophene Ring, Secondary AmineThe ester group is the primary site of hydrolytic degradation.[3]
pKa ~7.8 (for the secondary amine)Expected to be very similar to ArticaineInfluences solubility at different pH values and diffusion across membranes.[5]
Solubility Lipophilic, but formulated as a hydrochloride salt for water solubility.Assumed to be similar to Articaine.Poor aqueous solubility of the free base requires salt formation for injectable formulations.[6]
Q: My this compound reference standard is showing signs of degradation. What are the likely causes and how can I prevent it?

A: The most probable cause of degradation for an this compound reference standard is hydrolysis of the ester linkage, especially if not stored under ideal conditions.

Primary Causes of Degradation:

  • Hydrolysis: The presence of moisture, especially at non-neutral pH, will cleave the methyl ester group, forming the corresponding carboxylic acid (Articaine Acid impurity).[4]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and other potential degradation pathways.[7]

  • Light Exposure: Photodegradation can occur, leading to the formation of various impurities.[8]

  • Oxidation: While hydrolysis is the primary concern, oxidative degradation can also occur, particularly if the formulation contains oxidizing agents or is exposed to excessive oxygen.[9]

Troubleshooting and Prevention Protocol:

  • Storage Conditions:

    • Action: Store the reference standard in a tightly sealed container at the recommended temperature (typically 2-8°C or frozen) with a desiccant to minimize moisture.

    • Rationale: Low temperatures significantly slow down chemical degradation rates.[10]

  • Solvent Selection:

    • Action: When preparing stock solutions, use anhydrous aprotic solvents (e.g., acetonitrile, DMSO) for long-term storage. For immediate use in aqueous buffers, ensure the pH is controlled and analyze the solution promptly.

    • Rationale: Aprotic solvents prevent hydrolysis. If aqueous solutions are necessary, buffering can maintain a pH of optimal stability.

  • Light Protection:

    • Action: Store both the solid material and solutions in amber vials or protect them from light.

    • Rationale: Prevents the initiation of photochemical degradation reactions.[8]

  • Inert Atmosphere:

    • Action: For highly sensitive formulations or long-term storage of solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon.

    • Rationale: This displaces oxygen and minimizes the risk of oxidative degradation.[9]

Section 2: Formulation Development & Impurity Control

This section focuses on challenges encountered during the formulation of the parent drug, Articaine, where this compound may appear as a critical impurity.

Q: We are observing an increase in this compound levels in our Articaine formulation during stability testing. What formulation factors could be the cause?

A: An increase in this compound during stability studies points to issues with the synthesis of the Active Pharmaceutical Ingredient (API) or the formulation's stability. This compound is a process-related impurity, meaning it likely originates from the starting materials or intermediates used in the Articaine synthesis.[11] Its level should ideally be controlled at the API stage and remain stable. An increase suggests it is either being formed from another precursor impurity or there is an analytical issue.

Root Cause Analysis Workflow:

Caption: Root cause analysis for elevated this compound levels.

Potential Formulation-Related Causes:

  • pH and Buffer System: Although less likely to form this compound, an inappropriate pH can degrade Articaine itself, potentially complicating the analytical separation and quantification of pre-existing impurities. The stability of local anesthetics is highly pH-dependent.

  • Excipient Interaction: Certain excipients could interact with precursor impurities from the API synthesis, leading to the formation of this compound. This is a complex scenario requiring detailed interaction studies.

  • Manufacturing Stress:

    • Temperature: Excessive heat during processes like terminal sterilization can drive chemical reactions.[8]

    • Mixing/Shear: High shear during emulsion or suspension preparation can introduce energy that may promote reactions.[12]

Q: How can we design a formulation to ensure the stability of Articaine and minimize changes in its impurity profile?

A: A robust formulation design is proactive, focusing on maintaining the stability of the API and preventing the formation of new degradants.

Key Strategies:

  • API Quality Control: The most critical step is to use a high-purity Articaine API where this compound and other process-related impurities are already well below the specification limits set by guidelines like ICH Q3A.[11]

  • pH Optimization:

    • Protocol: Conduct a pH-rate profile study. Prepare Articaine solutions in a series of buffers (e.g., citrate, phosphate) across a pH range of 3 to 8. Store at accelerated conditions (e.g., 40°C/75% RH) and monitor the levels of Articaine and its impurities over time using a stability-indicating HPLC method.

    • Rationale: This will identify the pH of maximum stability, which is critical for minimizing hydrolysis of the ester group.

  • Excipient Compatibility Screening:

    • Protocol: Prepare binary mixtures of Articaine API with each proposed excipient (e.g., vasoconstrictors like epinephrine, preservatives, tonicity agents) in a 1:1 ratio. Add a small amount of water to create a slurry and store at accelerated conditions. Analyze for the appearance of degradants.

    • Rationale: This proactive screening identifies excipients that may catalyze degradation, allowing for their exclusion from the final formulation.[13]

  • Control of Manufacturing Parameters:

    • Action: Implement strict controls on temperature, heating/cooling rates, and mixing times during manufacturing.[12]

    • Rationale: Ensures that the manufacturing process does not introduce sufficient energy to cause degradation or side reactions.

Section 3: Analytical Challenges & Troubleshooting

Accurate and precise measurement of this compound is fundamental to ensuring the quality and safety of an Articaine drug product.

Q: We are struggling to develop a robust HPLC method to separate this compound from Articaine and other impurities. What are the common pitfalls?

A: Due to the high structural similarity between Articaine and this compound, chromatographic separation can be challenging.

Common Pitfalls:

  • Co-elution: The two compounds may have very similar retention times, leading to co-eluting peaks, which makes accurate quantification impossible.

  • Poor Peak Shape: Tailing of the main Articaine peak can obscure the much smaller this compound peak.

  • Lack of Sensitivity: this compound is an impurity and thus present at very low concentrations, requiring a method with a low limit of quantification (LOQ).

  • On-Column or In-Sample Degradation: The analytical conditions themselves (e.g., mobile phase pH, temperature in the autosampler) can cause degradation, leading to inaccurate results.[4]

Experimental Protocol: HPLC Method Development for Impurity Profiling

This protocol provides a systematic approach to developing a stability-indicating HPLC method capable of resolving Articaine from its related impurities, including this compound.

1. Column and Mobile Phase Screening:

  • Objective: To find a stationary phase and mobile phase combination that provides initial separation.

  • Steps:

    • Screen at least three columns with different selectivities (e.g., C18, C8, Phenyl-Hexyl).

    • Prepare a mobile phase system consisting of an aqueous buffer (e.g., 20 mM potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol).

    • Run a generic gradient (e.g., 5% to 95% organic over 20 minutes) on each column using a sample containing both Articaine and a spiked this compound reference standard.

    • Evaluate the chromatograms for resolution between the Articaine and this compound peaks.

2. Optimization of Critical Parameters:

  • Objective: To fine-tune the method for optimal resolution, peak shape, and run time.

  • Steps:

    • Mobile Phase pH: Adjust the pH of the aqueous buffer in small increments (e.g., ± 0.2 units) around the pKa of Articaine. This can significantly alter the retention and selectivity between the closely related compounds.

    • Gradient Slope: Steepen or shallow the gradient to improve the separation of early or late-eluting peaks, respectively.

    • Temperature: Adjust the column temperature (e.g., between 25°C and 40°C). Higher temperatures can improve efficiency and reduce peak broadening but may also risk on-column degradation.

    • Flow Rate: Optimize the flow rate for the best balance of resolution and analysis time.

3. Method Validation:

  • Objective: To demonstrate that the method is suitable for its intended purpose according to ICH Q2(R1) guidelines.

  • Key Parameters to Validate:

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix). This is often done using forced degradation samples.

    • Linearity, Range, Accuracy, and Precision.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ).

    • Robustness: Intentionally vary method parameters (pH, temperature, mobile phase composition) to ensure it remains reliable.

Troubleshooting Decision Tree for HPLC Analysis:

HPLCTroubleshooting Start Problem with Impurity Analysis (e.g., Poor Resolution) CheckResolution Is Resolution (Rs) > 1.5 between Articaine & this compound? Start->CheckResolution AdjustMP Adjust Mobile Phase 1. Change % Organic 2. Adjust pH 3. Change Buffer Salt CheckResolution->AdjustMP No CheckPeakShape Is Peak Tailing Factor < 2? CheckResolution->CheckPeakShape Yes ChangeColumn Change Column (Different Stationary Phase) AdjustMP->ChangeColumn Still no ChangeColumn->CheckResolution AdjustpH Adjust Mobile Phase pH to suppress silanol interactions CheckPeakShape->AdjustpH No CheckSensitivity Is LOQ sufficient to meet reporting threshold? CheckPeakShape->CheckSensitivity Yes CheckOverload Reduce Sample Concentration AdjustpH->CheckOverload Still no CheckOverload->CheckPeakShape IncreaseInjVol Increase Injection Volume CheckSensitivity->IncreaseInjVol No End Method Optimized CheckSensitivity->End Yes ChangeDetector Change Detector Wavelength or switch to Mass Spec (MS) IncreaseInjVol->ChangeDetector Still no ChangeDetector->CheckSensitivity

Caption: Decision tree for troubleshooting HPLC impurity methods.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Why is controlling this compound important if it's so similar to Articaine?

    • A: Regulatory agencies require strict control over all impurities in a drug product.[14] Even structurally similar impurities may have different toxicological, pharmacological, or immunogenic profiles.[15] Their presence must be monitored and kept below established safety thresholds.

  • Q2: What is the primary degradation pathway I should be concerned about for Articaine and this compound?

    • A: Hydrolysis of the methyl ester group is the most significant and rapid degradation pathway for Articaine-related compounds in aqueous solutions.[3][4]

  • Q3: Can I use a formulation developed for Lidocaine with Articaine?

    • A: Not directly. While both are amide-type local anesthetics, Articaine's unique thiophene ring and ester linkage give it different physicochemical properties, including a different stability profile.[16][17] A formulation must be specifically developed and optimized for the API it contains.

  • Q4: My formulation includes epinephrine. How does that affect stability?

    • A: Epinephrine is prone to oxidation, which can be catalyzed by light and certain metal ions. Formulations containing epinephrine typically require an antioxidant (e.g., sodium metabisulfite) and a chelating agent (e.g., EDTA) to maintain stability.[18] You must ensure these additives are compatible with Articaine and do not promote its degradation.

References

  • Yamashita, et al. (2022). The potential of articaine as new generation of local anesthesia in dental clinics: A review. Journal of Dental Sciences.
  • Today's RDH. (2023). Articaine vs. Lidocaine: A Comparison of Local Anesthetics. Today's RDH.
  • U.S. Food and Drug Administration. (2023). Development of Local Anesthetic Drug Products With Prolonged Duration of Effect. FDA.
  • gsrs. (n.d.). This compound. gsrs.
  • PubMed. (n.d.). Chemical Stabilities of Isoetharine Hydrochloride, Metaproterenol Sulphate and Terbutaline Sulphate After Mixing With Normal Saline for Respiratory Therapy. PubMed.
  • PMC - NIH. (2020). A spectroscopic assessment of interaction between 4% articaine hydrochloride with adrenaline and various endodontic irrigants. PMC - NIH.
  • Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. PubMed Central.
  • Kumar, M., & Chawla, A. (2014). New Formulations of Local Anaesthetics—Part I. PubMed Central.
  • Claes, K., et al. (2017). Challenges for the pharmaceutical technical development of protein coformulations. PubMed.
  • Axios Research. (n.d.). Articaine EP Impurity E (this compound HCl). Axios Research.
  • Bérubé, M., et al. (2022). Stability of Nine Time-Dependent Antibiotics for Outpatient Parenteral Antimicrobial Therapy (OPAT) Use. MDPI.
  • Oertel, R., et al. (1993). A simple method for the determination of articaine and its metabolite articainic acid in dentistry: application to a comparison of articaine and lidocaine concentrations in alveolus blood. PubMed.
  • Pharmaffiliates. (2025). Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies. Pharmaffiliates.
  • S.A. El-Gizawy. (1985). Stability of amitriptyline hydrochloride in a commercial aqueous solution. PubMed.
  • Pharmaceutical Technology. (2012). Challenges in Topical Drug Manufacturing. Pharmaceutical Technology.
  • National Elf Service. (2015). Articaine better than lidocaine for supplementary infiltration. National Elf Service.
  • IOSR Journal. (n.d.). Articaine vs Lidocaine: A review. IOSR Journal.
  • PMC - NIH. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PMC - NIH.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
  • YouTube. (2024). Process Related Impurities in Pharmaceuticals. YouTube.
  • Jackson, D., & Coulthard, P. (2014). Basic pharmacology of local anaesthetics. PubMed Central.

Sources

Isopropylarticaine Administration: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical support resource for research professionals engaged in preclinical studies involving Isopropylarticaine. Our objective is to provide clear, actionable guidance to refine administration techniques, troubleshoot common experimental hurdles, and ensure the generation of reliable, reproducible data. The content is structured in a practical question-and-answer format, moving from foundational knowledge to in-depth troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its fundamental mechanism of action?

This compound is an amide-type local anesthetic.[1][2] Its molecular formula is C13H20N2O3S.[1] Like other local anesthetics, its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal cell membranes. By preventing sodium influx, this compound stops the initiation and propagation of nerve impulses, resulting in a temporary loss of sensation in the targeted area. This mechanism is crucial for providing localized analgesia during experimental procedures.

cluster_neuron Neuronal Membrane Na_Channel_Open Voltage-Gated Na+ Channel (Open) Na_Channel_Blocked Na+ Channel (Blocked) No_Impulse Signal Blocked (Anesthesia) Na_Channel_Blocked->No_Impulse Prevents Depolarization Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel_Open Depolarization Na_Ion Na+ Ions Na_Ion->Na_Channel_Open Influx This compound This compound Molecule This compound->Na_Channel_Blocked Binds to Channel Start Anesthesia Ineffective? Check_Admin Was administration technique correct? (Aspirated? Correct location?) Start->Check_Admin No Check_Dose Was dosage calculated correctly for animal weight? Check_Admin->Check_Dose Yes Sol_Admin Solution: Refine injection technique. Verify anatomical landmarks. Check_Admin->Sol_Admin No Check_Formulation Is the solution clear, fresh, and properly stored? Check_Dose->Check_Formulation Yes Sol_Dose Solution: Re-calculate dose. Consider pilot dose-escalation study. Check_Dose->Sol_Dose No Check_Subject Is there high subject variability? (e.g., inflammation) Check_Formulation->Check_Subject Yes Sol_Formulation Solution: Prepare fresh solution. Verify pH and stability. Check_Formulation->Sol_Formulation No Sol_Subject Solution: Increase N size. Ensure homogenous subject group. Check_Subject->Sol_Subject No

Caption: Troubleshooting workflow for ineffective anesthesia.

Problem 2: Observation of Adverse Events

Q: My animal subjects are exhibiting seizures, tremors, or ataxia after administration. What is happening?

These are signs of systemic toxicity, which occurs when the plasma concentration of the local anesthetic becomes too high. [3]This is a serious complication requiring immediate attention.

  • Possible Cause 1: Inadvertent Intravascular (IV) Injection. This is the most common cause of rapid-onset systemic toxicity. [4]Even a small dose injected directly into a blood vessel can cause severe central nervous system (CNS) and cardiovascular effects.

    • Solution & Prevention: ALWAYS aspirate the syringe before and during injection. If blood appears, withdraw the needle and re-insert at a different location. Inject slowly to reduce the peak plasma concentration.

  • Possible Cause 2: Overdose. The administered dose exceeded the animal's ability to metabolize and clear the drug safely. [3] * Solution & Prevention: Double-check your dosage calculations and the concentration of your stock solution. [5][6]Ensure accurate body weights are used for each animal. Remember that smaller or debilitated animals may be more susceptible to toxicity.

  • Possible Cause 3: Rapid Absorption from a Highly Vascular Site. Injection into tissues with a rich blood supply can lead to faster systemic uptake.

    • Solution & Prevention: Be aware of the vascularity of your injection site. Using a formulation that includes a vasoconstrictor (e.g., epinephrine) can slow systemic absorption and prolong the local anesthetic effect, but this must be justified and carefully dosed.

  • Possible Cause 4: Toxicity of Excipients. Some vehicles or preservatives used in non-pharmaceutical grade formulations can cause adverse effects. [7] * Solution & Prevention: Whenever possible, use pharmaceutical-grade compounds. [8]If using a custom formulation, ensure all excipients are safe for the chosen species and route of administration. Run a vehicle-only control group to rule out effects from the formulation itself.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/ml this compound Sterile Solution

This protocol provides a method for preparing a sterile solution for parenteral administration in a research setting.

Materials:

  • This compound HCl powder (pharmaceutical grade)

  • Sterile Water for Injection or 0.9% Sterile Saline

  • Sterile 10 ml vials

  • 0.22 µm sterile syringe filter

  • Sterile syringes and needles

  • Calibrated analytical balance

  • Aseptic workspace (e.g., laminar flow hood)

Procedure:

  • Calculate Required Mass: Determine the total volume of solution needed. For 5 ml of a 10 mg/ml solution, you will need: 5 ml * 10 mg/ml = 50 mg of this compound HCl.

  • Weigh Compound: Using an analytical balance, accurately weigh 50 mg of this compound HCl powder.

  • Dissolution: In the aseptic workspace, transfer the powder to a sterile vial. Add approximately 4 ml of sterile saline. Agitate gently until the powder is completely dissolved.

  • Volume Adjustment: Add sterile saline to bring the final volume to exactly 5.0 ml.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip. Dispense the solution through the filter into a final, sterile, sealed vial. This step removes any potential microbial contamination.

  • Labeling: Clearly label the vial with the compound name, concentration (10 mg/ml), preparation date, and storage conditions.

  • Quality Check: Visually inspect the final solution to ensure it is clear, colorless, and free of any particulate matter.

Protocol 2: Validating Anesthetic Efficacy Using the Tail-Flick Test in Rodents

This protocol describes a standard method for assessing the local anesthetic effect on a specific nerve block (e.g., caudal nerve block).

Procedure:

  • Acclimation: Acclimate the animal to the testing apparatus (e.g., restrainer and tail-flick meter) for several days prior to the experiment to reduce stress-induced variability.

  • Baseline Measurement: Before any injection, measure the baseline tail-flick latency. Apply the heat source to the tail and record the time (in seconds) it takes for the animal to flick its tail away. Perform this 3 times with a 5-minute interval and average the results. A cut-off time (e.g., 10 seconds) must be established to prevent tissue damage.

  • Group Assignment: Randomly assign animals to experimental groups (e.g., Vehicle Control, this compound 10 mg/kg, this compound 20 mg/kg).

  • Anesthetic Administration: Administer the calculated dose of the appropriate solution via subcutaneous injection at the base of the tail (for a caudal block).

  • Post-Administration Testing: At set time points (e.g., 5, 15, 30, 60, and 90 minutes post-injection), repeat the tail-flick latency measurement.

  • Data Analysis: Anesthesia is considered effective if the tail-flick latency reaches the pre-determined cut-off time. Plot the mean latency over time for each group. The duration of action can be determined by the time it takes for the latency to return to baseline.

  • Controls: The vehicle control group is essential to ensure that the injection procedure or the vehicle itself does not produce an analgesic effect. A positive control (e.g., a well-characterized anesthetic like lidocaine) can also be included for comparison. [9]

References

  • Brito, M. M., et al. (2022). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Global Substance Registration System. This compound. Available at: [Link]

  • Fettiplace, M. R., & Akpa, B. S. (2025). Local Anesthetic Toxicity. In StatPearls. StatPearls Publishing. Available at: [Link]

  • National Institutes of Health Office of Animal Care and Use (OACU). (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Available at: [Link]

  • Gao, D., & Stella, V. J. (2002). Physical chemical stability of warfarin sodium. AAPS PharmSci. Available at: [Link]

  • Martin, E., et al. (2021). Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment. British Dental Journal. Available at: [Link]

  • Joshi, R. (2022). Local anesthesia: neurologic complications. MedLink Neurology. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Available at: [Link]

  • Siroka, Z. (2013). The toxicity and adverse effects of selected drugs in animals – overview. Polish Journal of Veterinary Sciences. Available at: [Link]

  • Abdel-Mottaleb, M. M. A., et al. (2023). Spray-Dried Polymeric Microspheres for Lipophilic Drugs: Formulation Design, Physicochemical Characterization, and In Vitro Release Evaluation. MDPI. Available at: [Link]

  • Katyal, V. (2010). The Pulpal Anesthetic Efficacy of Articaine Versus Lidocaine in Dentistry: A Meta-Analysis. The Journal of the American Dental Association. Available at: [Link]

  • Erhirhie, E. O., et al. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research. Available at: [Link]

  • U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. Available at: [Link]

  • Jesudasan, J. S., et al. (2015). Comparison of Articaine and Lidocaine Used As Dental Local Anesthetics-A Research Article. IOSR Journal of Dental and Medical Sciences. Available at: [Link]

  • Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology. Available at: [Link]

  • National Infusion Center Association. (2021). MEDICATION STABILITY & STORAGE. Available at: [Link]

  • Kumar, P., et al. (2022). A literature review on various complications associated with administration of local anesthesia in dentistry. Journal of Oral Medicine, Oral Surgery, Oral Pathology and Oral Radiology. Available at: [Link]

  • The Thoughtscapism. (2022). Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Fact Sheet for Pet Owners and Veterinarians about Potential Adverse Events Associated with Isoxazoline Flea and Tick Products. Available at: [Link]

  • Benchmark Antibodies. (n.d.). Free troubleshooting for your experiments - Western blot, ICC, IHC. Available at: [Link]

  • Brand, H. S., et al. (2009). Complications of local anaesthesia. An observational study. International Journal of Dental Hygiene. Available at: [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

  • Siroka, Z. (2013). The toxicity and adverse effects of selected drugs in animals – overview. Uniwersytet Opolski. Available at: [Link]

  • Pakshir, F., et al. (2022). Comparison of Effects Exerted by 4% Articaine Buccal Infiltration and 2% Lidocaine Inferior Alveolar Nerve Block on Pain Perception and Behavioral Feedback of Children during Pulp Treatment of Mandibular Second Primary Molars. International Journal of Environmental Research and Public Health. Available at: [Link]

  • Modern Vascular. (n.d.). Why Does Local Anesthesia Not Work On Me? Available at: [Link]

  • Woodward, K. N. (2000). Veterinary pharmacovigilance. Part 3. Adverse effects of veterinary medicinal products in animals and on the environment. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]

  • Erhirhie, E. O., et al. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. IISTE. Available at: [Link]

  • Aseeri, M. A., et al. (2023). Comparison of Efficacy of Lidocaine and Articaine as Inferior Alveolar Nerve Blocking Agents in Patients with Symptomatic Irreversible Pulpitis: Randomized Controlled Trial. MDPI. Available at: [Link]

  • Aboul-Fotouh, S. (2023). How to Calculate the Drug Dose in Experimental Animal Research? YouTube. Available at: [Link]

Sources

Technical Support Center: Isopropylarticaine/Articaine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Office of the Senior Application Scientist

Welcome to the technical support guide for articaine solutions. This document is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of articaine in experimental and developmental settings. We will delve into the chemical principles governing its stability, provide actionable protocols to diagnose and prevent issues, and ensure the integrity of your research.

A Note on Nomenclature: The term "Isopropylarticaine" is not standard in scientific literature. The widely recognized active pharmaceutical ingredient is Articaine , which is methyl 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]thiophene-2-carboxylate.[1] Articaine is unique due to its thiophene ring and, critically for stability, an ester linkage that is susceptible to hydrolysis.[2] This guide will focus on the stability of Articaine, as it is the scientifically validated compound.

Section 1: The Chemical Foundation of Articaine Instability

Understanding the molecular structure of articaine is paramount to diagnosing stability issues. Articaine possesses both an amide and an ester functional group. While the amide linkage is relatively stable, the methyl ester group is the primary site of degradation in aqueous solutions.

The principal degradation pathway is hydrolysis , where a water molecule cleaves the ester bond. This reaction is catalyzed by both acid (H⁺) and base (OH⁻) and results in the formation of Articainic Acid , the main inactive metabolite and primary degradation product.[3] This process leads to a direct loss of potency and can compromise experimental results.

Caption: A decision tree for troubleshooting common articaine stability problems.

Section 4: Essential Experimental Protocols

Protocol 1: Preparation of a Stable Articaine HCl Stock Solution (1 mg/mL)

  • Objective: To prepare a reliable and stable stock solution for use in analytical or biological experiments.

  • Materials:

    • Articaine Hydrochloride (Reference Standard Grade)

    • 0.1 M Citrate Buffer, pH 4.5

    • Type I (18.2 MΩ·cm) Purified Water

    • Class A Volumetric Glassware

    • Calibrated Analytical Balance

    • Calibrated pH meter

  • Procedure:

    • Prepare the 0.1 M Citrate Buffer by dissolving the appropriate amounts of citric acid and sodium citrate in Type I water. Adjust the pH to 4.5 ± 0.05 using a calibrated pH meter.

    • Accurately weigh 10.0 mg of Articaine HCl reference standard.

    • Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of the pH 4.5 citrate buffer and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Bring the flask to final volume with the pH 4.5 citrate buffer.

    • Cap and invert the flask 15-20 times to ensure homogeneity.

    • Transfer the solution to an amber glass vial, label appropriately, and store at 2-8°C.

Protocol 2: Stability-Indicating HPLC-UV Method

  • Objective: To quantify articaine and separate it from its primary degradant, articainic acid. This method is adapted from established principles of articaine analysis. [4][5]2. Instrumentation & Conditions:

    • HPLC System: With UV/PDA Detector

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: 25 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

    • Run Time: ~10 minutes

  • Expected Elution: Under these conditions, the more polar articainic acid will elute first, followed by the parent articaine.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the articaine peak area should be ≤ 2.0%. The resolution between articaine and articainic acid should be ≥ 2.0.

Protocol 3: Forced Degradation Study

  • Objective: To demonstrate the specificity of the analytical method and to understand the degradation profile of articaine under various stress conditions. [6]2. Procedure:

    • Prepare five aliquots of a 100 µg/mL articaine solution in water.

    • Acid Hydrolysis: Add 1N HCl to one aliquot to a final concentration of 0.1N. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH to a second aliquot to a final concentration of 0.1N. Keep at room temperature for 1 hour. Base hydrolysis is typically much faster for esters.

    • Oxidative Degradation: Add 3% H₂O₂ to a third aliquot. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a fourth aliquot at 80°C for 48 hours.

    • Photolytic Degradation: Expose the fifth aliquot to direct sunlight or a photostability chamber for 24 hours.

    • After the specified time, neutralize the acid and base samples with an equimolar amount of base/acid.

    • Dilute all samples to a target concentration of 10 µg/mL with the mobile phase and analyze using the HPLC method from Protocol 2.

  • Evaluation: The goal is to achieve 5-20% degradation. The HPLC method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent articaine peak, and the peak purity of the parent peak can be confirmed (e.g., with a PDA detector).

Diagram 3: Workflow for a Forced Degradation Study

G A Prepare Articaine Stock Solution B Aliquot into 5 Stress Groups A->B C Expose to Stress Conditions - Acid (HCl, heat) - Base (NaOH, RT) - Oxidative (H₂O₂) - Thermal (Heat) - Photolytic (Light) B->C D Neutralize/Quench Reactions C->D E Dilute to Target Concentration D->E F Analyze via Stability-Indicating HPLC E->F G Evaluate Results: - Peak Purity - Resolution - Mass Balance F->G

Caption: A streamlined process for conducting a forced degradation study.

References

  • Jain, P., et al. (2020). Physical and Chemical Stability of Buffered Articaine: An In-Vitro Study. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia. Available at: [Link]

  • Guedes, F., et al. (2022). Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Khan, S., et al. (2023). Articaine Outperforms Lidocaine in Maintaining Hemodynamic Stability During Dental Anesthesia. Pakistan Journal of Medicine and Dentistry. Available at: [Link]

  • Tran, Q. T. P., et al. (2021). Degradation Kinetics and Pathways of Isopropyl Alcohol by Microwave-Assisted Oxidation Process. National Yang Ming Chiao Tung University Academic Hub. Available at: [Link]

  • Oertel, R., et al. (1997). Determination of articaine and its metabolite articainic acid in human serum by high-performance liquid chromatography with ultraviolet detection. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • van Oss, G. E., et al. (1998). Comparison of the effects and disposition kinetics of articaine and lidocaine in 20 patients undergoing intravenous regional anaesthesia during day case surgery. European Journal of Anaesthesiology. Available at: [Link]

  • Faggion, C. M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]

  • Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov. Available at: [Link]

  • ResearchGate. (n.d.). Potential degradation pathways for isopropanol (A) and glycol ethers... ResearchGate. Available at: [Link]

  • Powell, M. F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Pharmaceutical Research. Available at: [Link]

  • Grossmann, M., et al. (2007). Pharmacokinetics of Articaine Hydrochloride in Tumescent Local Anesthesia for Liposuction. Aesthetic Plastic Surgery. Available at: [Link]

  • dos Santos, G. A., et al. (2020). Articaine in functional NLC show improved anesthesia and anti-inflammatory activity in zebrafish. Scientific Reports. Available at: [Link]

  • Al-Adnani, M., et al. (2023). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Molecules. Available at: [Link]

  • Semantic Scholar. (n.d.). Table 4 from Factors affecting onset and duration of action of local anesthetics... Semantic Scholar. Available at: [Link]

  • PubChem. (n.d.). Isopropylphthalimide. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration. (2010). SUMMARY REVIEW. accessdata.fda.gov. Available at: [Link]

  • El-Enany, N., et al. (2016). Simultaneous Electrochemical Determination of Articaine HCl and Epinephrine. Journal of The Electrochemical Society. Available at: [Link]

  • Yagasaki, C. A., & Kapp, D. S. (1987). Effect of External pH on Heat Sensitization by Local Anesthetics. Radiation Research. Available at: [Link]

  • Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.com. Available at: [Link]

  • Luo, W., et al. (2022). The potential of articaine as new generation of local anesthesia in dental clinics: A review. Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Degradation Kinetics and Pathways of Isopropyl Alcohol by Microwave-Assisted Oxidation Process. ResearchGate. Available at: [Link]

  • Khan, A. A., & El-Khatib, M. (1987). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Musshoff, F., et al. (2018). A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study. Drug Testing and Analysis. Available at: [Link]

  • Talebi, F., et al. (2016). Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques. International Journal of Advanced Research in Chemical Science. Available at: [Link]

  • Hardiman, E. M., et al. (2022). Elucidation of microbial lignin degradation pathways using synthetic isotope-labelled lignin. Chemical Science. Available at: [Link]

  • International Journal of Scientific Development and Research. (2020). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. IJSDR. Available at: [Link]

  • PubChem. (n.d.). Isopropylamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Isopropyl Myristate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Isopropyl Isostearate. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation & Comparative

Navigating Neurotoxicity: A Comparative Guide to the Cytotoxicity of Articaine and its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Safer Local Anesthesia

Understanding the Mechanisms of Local Anesthetic-Induced Cytotoxicity

Local anesthetics can induce cell death through various mechanisms, including apoptosis, necrosis, and autophagy.[2] These cytotoxic effects are generally concentration- and time-dependent. The lipophilicity of a local anesthetic is a key factor influencing its cytotoxicity, as it governs the molecule's ability to penetrate the cell membrane.[3] For instance, a comparison of 2-aminothiazol-4(5H)-one derivatives revealed that compounds with a branched isopropyl group exhibited lower lipophilicity than their straight-chain propyl counterparts.[4] This suggests that structural modifications to the alkyl chains of articaine could potentially alter its cytotoxic profile.

Comparative Cytotoxicity: Articaine vs. Other Local Anesthetics and Analogues

Direct, head-to-head comparative studies on a broad range of articaine analogues are limited. However, several studies have compared the cytotoxicity of articaine to other commonly used local anesthetics, particularly lidocaine.

A study evaluating the neurotoxicity of various local anesthetics on the human neuroblastoma cell line SH-SY5Y identified three groups based on their toxicity. Articaine, along with ropivacaine, was classified as the least neurotoxic.[5] In contrast, bupivacaine was found to be the most toxic, while mepivacaine, prilocaine, and lidocaine exhibited medium toxicity.[5]

Another investigation using SH-SY5Y cells found that articaine had no significant effect on neuronal survival, whereas pure lidocaine demonstrated some level of cytotoxicity.[6] A separate metabolomics study on the same cell line reported no significant difference in the cytotoxicity of articaine and lidocaine after 24 hours of exposure.[3]

Data on specific articaine analogues is sparse. One study on articaine derivatives with antimicrobial properties identified a compound designated as AT-15 . While the primary focus was on its antibacterial activity, the study reported an IC50 value for AT-15 on L929 and HOK cells to be between 5 and 10 mg/mL, which was comparable to that of articaine. This suggests that the modifications made to create AT-15 did not significantly alter its in vitro cytotoxicity on these cell lines.

Table 1: Comparative Cytotoxicity of Articaine and Related Compounds

CompoundCell LineAssayEndpointResultReference
Articaine SH-SY5YLive/Dead AssayCell SurvivalNo significant effect on survival.[6]
Articaine SH-SY5YNot specifiedLD508.98 ± 2.07 mM (least neurotoxic group)[5]
Lidocaine SH-SY5YLive/Dead AssayCell SurvivalSignificant reduction in survival (pure form).[6]
Lidocaine SH-SY5YNot specifiedLD503.35 ± 0.33 mM (medium neurotoxic group)[5]
AT-15 (Articaine analogue) L929, HOKNot specifiedIC505 - 10 mg/mL (comparable to articaine)

Experimental Methodologies for Assessing Cytotoxicity

The evaluation of local anesthetic cytotoxicity relies on a variety of well-established in vitro assays. Understanding these methods is crucial for interpreting the available data and for designing future comparative studies.

Cell Viability Assays

These assays quantify the number of viable cells in a culture after exposure to a test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized and quantified spectrophotometrically.

  • Resazurin Assay: Similar to the MTT assay, this method uses the reduction of blue resazurin to the fluorescent pink resorufin by viable cells to measure metabolic activity.[3]

  • Live/Dead Viability/Cytotoxicity Assay: This fluorescence-based assay uses two probes to differentiate between live and dead cells. Calcein-AM is a cell-permeant dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. Ethidium homodimer-1 can only enter cells with compromised membranes (dead cells) and binds to nucleic acids to produce a red fluorescence.[6]

Experimental Workflow: Cell Viability Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells seeding 2. Seed cells in multi-well plates cell_culture->seeding incubation1 3. Incubate for 24h for attachment seeding->incubation1 compound_prep 4. Prepare serial dilutions of test compounds treatment 5. Treat cells with compounds for a defined period (e.g., 24h, 48h) compound_prep->treatment add_reagent 6. Add viability reagent (e.g., MTT, Resazurin) treatment->add_reagent incubation2 7. Incubate for required time add_reagent->incubation2 readout 8. Measure signal (absorbance/fluorescence) incubation2->readout data_proc 9. Process raw data readout->data_proc ic50_calc 10. Calculate IC50/LD50 values data_proc->ic50_calc

Caption: A generalized workflow for assessing cell viability.

Structure-Activity Relationship (SAR) and Future Directions

The relationship between the chemical structure of local anesthetics and their biological activity, including toxicity, is a key area of research.[7] For many local anesthetics, modifications to the aromatic ring and the alkyl chain of the amino group can significantly impact their efficacy and safety profiles.[7] For example, increasing the number of methyl groups on the aromatic ring has been shown to increase the intensity and duration of the anesthetic effect.[7]

While no specific SAR studies on the cytotoxicity of an "Isopropylarticaine" analogue are available, general principles suggest that replacing the n-propyl group with a bulkier isopropyl group could influence the molecule's interaction with cellular components and its overall lipophilicity. This highlights the need for further research, including the synthesis and comprehensive cytotoxic evaluation of such analogues.

Proposed Synthesis Route for Articaine Analogues

The synthesis of articaine and its derivatives typically involves a multi-step process. While a specific protocol for "this compound" is not published, a general approach for creating analogues would involve modifying the final amination step. Standard synthesis of articaine hydrochloride involves the reaction of an intermediate with n-propylamine.[8][9] To synthesize an isopropyl analogue, n-propylamine would be substituted with isopropylamine.

G cluster_synthesis General Synthesis of Articaine Analogues start Starting Materials intermediate_c Intermediate Compound C start->intermediate_c Multi-step synthesis amination Amination with Alkylamine (e.g., n-propylamine or isopropylamine) intermediate_c->amination product Articaine or Analogue amination->product

Caption: A simplified schematic for the synthesis of articaine analogues.

Conclusion and Future Perspectives

The available evidence suggests that articaine is among the less cytotoxic local anesthetics currently in clinical use, particularly when compared to bupivacaine and lidocaine in some in vitro models.[5] However, the landscape of articaine analogues remains largely unexplored in terms of their cytotoxic profiles. The development and evaluation of new analogues, such as a potential "this compound," are crucial steps toward identifying even safer and more effective local anesthetic agents. Future research should focus on the systematic synthesis of articaine derivatives with modifications to the alkylamino side chain and the thiophene ring, followed by comprehensive in vitro cytotoxicity testing across a range of relevant cell lines, including neuronal and primary human cells. Such studies will provide the essential data needed to establish clear structure-activity relationships and guide the rational design of the next generation of local anesthetics.

References

  • Synthesis and biological activities of local anesthetics. PMC. [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. [Link]

  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing. [Link]

  • Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells. PubMed Central. [Link]

  • A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. [No valid URL provided]
  • The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. [No valid URL provided]
  • The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. MDPI. [Link]

  • Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. ResearchGate. [Link]

  • Comparison of lipophilicities between the linear alkyl, isopropyl,... ResearchGate. [Link]

  • Articaine and neurotoxicity - a review. PubMed. [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. [Link]

  • In vitro and in vivo assays of isopropanol for mutagenicity. PubMed. [Link]

  • Synthesis and Characterisation of Phosphino-Aryloxide Rare Earth Complexes. MDPI. [Link]

  • Understanding the Distinction: Isopropyl vs. Propyl. Oreate AI Blog. [Link]

  • The Comparative Cytotoxic Effects of Different Local Anesthetics on a Human Neuroblastoma Cell Line. ResearchGate. [Link]

  • Synthesis and Characterization of Surface Grafted Poly(N-isopropylacrylamide) and Poly(Carboxylic Acid)- Iron Particles via Atom Transfer Radical Polymerization for Biomedical Applications. PubMed. [Link]

  • Effects of Lidocaine and Articaine on Neuronal Survival and Recovery. PubMed. [Link]

  • Synthesis and Characterization of N-Isopropylacrylamide Microspheres as pH Sensors. ACS Publications. [Link]

  • Synthesis and characterization of a biodegradable polyaspartic acid/2-amino-2-methyl-1-propanol graft copolymer and evaluation of its scale and corrosion inhibition performance. ResearchGate. [Link]

  • Synthesis and Characterization of Aminopropyltriethoxysilane-Polydopamine Coatings. PubMed. [Link]

  • CN104478851A - Method for preparing articaine hydrochloride.
  • CN102321067A - Preparation method of articaine hydrochloride.
  • CN102321067B - Preparation method of articaine hydrochloride.
  • CN101721407B - Compound articaine hydrochloride injection and preparation method thereof.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropylarticaine
Reactant of Route 2
Isopropylarticaine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.